trans-maxacalcitol
Beschreibung
Eigenschaften
CAS-Nummer |
929721-98-2 |
|---|---|
Molekularformel |
C26H42O4 |
Molekulargewicht |
418.6 |
Synonyme |
Impurity A of Maxacalcitol |
Herkunft des Produkts |
United States |
Foundational & Exploratory
synthesis and purification of trans-maxacalcitol
An In-Depth Technical Guide to the Synthesis and Purification of trans-Maxacalcitol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Maxacalcitol
Maxacalcitol, also known as 22-oxacalcitriol (OCT), is a synthetic analog of the active form of vitamin D3, calcitriol.[1][2] It is distinguished by the substitution of a carbon atom at the 22-position in the side chain with an oxygen atom, a modification that significantly alters its metabolic profile.[3][4] This structural change results in a compound with a potent ability to suppress parathyroid hormone (PTH) synthesis and secretion while exhibiting markedly lower calcemic activity compared to calcitriol.[5][6] This favorable therapeutic window has established maxacalcitol as a valuable agent in the treatment of secondary hyperparathyroidism in patients with renal failure and in the topical treatment of psoriasis.[7]
This guide provides a comprehensive overview of the industrial synthesis and purification of the biologically active (+)-(5Z,7E) or trans-isomer of maxacalcitol, focusing on the chemical principles, key transformations, and practical methodologies required to obtain a high-purity active pharmaceutical ingredient (API).
Chemical Profile and Structural Elucidation
A precise understanding of the molecule's properties is fundamental to its synthesis and analysis. Maxacalcitol's structure incorporates the characteristic secosteroid backbone of vitamin D, featuring a conjugated triene system and multiple stereocenters that are critical for its biological activity.
| Property | Value | Source |
| IUPAC Name | trans-(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | [2] |
| Synonyms | 22-Oxacalcitriol, OCT, Oxarol | [2][8] |
| CAS Number | 103909-75-7 | [2][9] |
| Molecular Formula | C₂₆H₄₂O₄ | [2][10] |
| Molecular Weight | 418.6 g/mol | [2][10] |
Part 1: The Convergent Synthetic Strategy
The industrial synthesis of maxacalcitol is a multi-step process that efficiently constructs the complex molecule.[3][11] A convergent approach is favored, wherein the A-ring and the CD-hydrindane ring systems are synthesized separately before being coupled in the final stages. This strategy allows for optimization of individual reaction sequences and facilitates purification of intermediates, leading to a higher overall yield.
The most established route commences from 1α-hydroxydehydroepiandrosterone, a readily available steroid precursor.[3] The overall workflow can be visualized as follows:
Caption: High-level convergent synthesis strategy for trans-maxacalcitol.
Synthesis of the CD-Ring Precursor
The journey from 1α-hydroxydehydroepiandrosterone involves a sequence of carefully chosen reactions to build the characteristic side chain and introduce the necessary functionality for the subsequent photochemical step. An industrial synthesis developed by Chugai Pharmaceutical Co. outlines a practical, seven-step sequence that avoids difficult reaction conditions and chromatographic purification of early intermediates.[3][12]
Key Transformations Include:
-
Introduction of the C7-C8 Double Bond: This is a critical step to form the conjugated diene system required for the subsequent photochemical reaction. It is typically achieved by treating the steroid core with N-bromosuccinimide (NBS) followed by elimination with a non-nucleophilic base like γ-collidine.[3] The causality here is the need for a chromophore that can absorb UV energy to facilitate the electrocyclic ring-opening reaction.
-
Side-Chain Elongation: A two-carbon extension is often accomplished via a Wittig reaction. This step builds the initial framework of the side chain.[3]
-
Diastereoselective Hydroboration-Oxidation: This reaction introduces a secondary alcohol with the correct stereochemistry, which is essential for the subsequent ether linkage.[3] The choice of a sterically hindered borane reagent ensures high diastereoselectivity.
-
Williamson Etherification: This classic reaction forms the ether linkage that defines the "oxa" component of maxacalcitol's side chain.[3]
-
Final Precursor Formation: The synthesis culminates in the formation of (1S,3R,20S)-20-(3-Hydroxy-3-methylbuthyloxy)pregna-5,7-dien-1,3-diol, the key triol intermediate that is poised for the final ring-opening step.[]
Photochemical and Thermal Isomerization: Forging the Triene System
The defining feature of vitamin D chemistry is the transformation of the 5,7-diene system of the B-ring into the 5,6-cis-triene system of the final product. This is achieved through a two-step photochemical and thermal process.
Caption: The core photochemical and thermal isomerization workflow.
Step-by-Step Protocol: Photochemical Synthesis
This protocol is adapted from the industrial synthesis described in the literature.[]
-
Dissolution: Dissolve the precursor triol (e.g., 100 g) in a suitable solvent like tetrahydrofuran (THF) (e.g., 2.5 L). The choice of THF is critical as it is relatively transparent to the UV wavelengths used and is a good solvent for the substrate.
-
Irradiation: Place the solution in a quartz apparatus equipped with a high-pressure mercury lamp (e.g., 1 kW). Quartz is used because it is transparent to the required UV radiation, unlike standard borosilicate glass. Irradiate the agitated solution at a controlled temperature (e.g., 10°C) for a predetermined time (e.g., 420 minutes). Temperature control is crucial to minimize side reactions.
-
Quenching and Isolation: After irradiation, evaporate the solvent under reduced pressure. The resulting residue contains a mixture of the desired pre-maxacalcitol (pre-triene) and unreacted starting material.
-
Thermal Isomerization: Dissolve the isolated pre-triene in fresh THF (e.g., 0.4 L). Stir the solution at room temperature (25°C) for an extended period (e.g., 85 hours). This step allows the kinetically formed pre-vitamin D intermediate to undergo a thermal[3][9]-hydride shift, rearranging to the thermodynamically more stable trans-isomer, maxacalcitol.[] The overall yield for this two-step process from the diene is reported to be around 16% after HPLC purification.[3][11]
Part 2: Purification of trans-Maxacalcitol
Achieving the high purity required for a pharmaceutical API (>98%) necessitates robust purification strategies to remove unreacted starting materials, isomeric impurities, and photodecomposition byproducts.[6] The two primary methods are High-Performance Liquid Chromatography (HPLC) and crystallization.
Caption: General workflow for the purification of trans-maxacalcitol.
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is the workhorse for purifying vitamin D analogs due to its high resolving power, which is necessary to separate structurally similar isomers.[14]
Typical HPLC Parameters
| Parameter | Specification | Rationale |
| Column | Reversed-Phase C18 or Normal-Phase Silica | C18 is common for analytical scale, but normal-phase is often used for preparative scale for vitamin D analogs due to their solubility in non-polar solvents.[14] |
| Mobile Phase | Ethyl Acetate (AcOEt) : Hexane (e.g., 85:15) | This non-polar solvent system provides good separation for the relatively non-polar vitamin D structure. The ratio is optimized to achieve baseline separation of the target compound from its impurities.[] |
| Detection | UV at ~265 nm | The conjugated triene system of maxacalcitol has a strong UV absorbance maximum around 265 nm, making it easy to detect.[14] |
| Mode | Isocratic | For preparative chromatography, an isocratic (constant solvent composition) method is often simpler and more scalable than a gradient method.[14] |
Crystallization
Crystallization is the final and most critical step for obtaining a stable, high-purity solid API. It is highly effective at removing trace impurities that may co-elute during chromatography. Different crystalline forms, such as anhydrous and hydrated forms, can be obtained depending on the solvent system.[15]
Protocol 1: Preparation of Anhydrous Maxacalcitol [15]
-
Dissolution: Dissolve the maxacalcitol residue (e.g., 1 g), obtained after HPLC purification and solvent evaporation, in butyl acetate (e.g., 3 mL).
-
Cooling & Crystallization: Stir the solution and cool to 4-6°C. Maintain this temperature overnight to allow for slow crystal formation. Slow cooling is key to forming well-ordered, pure crystals.
-
Isolation: Filter the formed crystals and dry them under reduced pressure at room temperature overnight to yield the anhydrous crystalline form.
Protocol 2: Preparation of Maxacalcitol Hydrate [15]
-
Dissolution: Dissolve crude maxacalcitol (e.g., 100 mg) in a minimal amount of a water-miscible solvent like methanol (0.5 mL) or acetone.
-
Anti-Solvent Addition: Add an equal volume of water (0.5 mL) to the solution. Water acts as an anti-solvent, reducing the solubility of maxacalcitol and inducing precipitation/crystallization.
-
Cooling & Crystallization: Stir the resulting solution and cool to approximately 0°C. Maintain this temperature for at least 4 hours.
-
Isolation: Filter the crystals and dry them under reduced pressure at room temperature to yield the stable maxacalcitol hydrate. This form is characterized by a water content of approximately 4.2-4.5%.[15]
Part 3: Analytical Characterization and Quality Control
To ensure the identity, purity, and quality of the final API, a suite of analytical techniques is employed.
-
Purity Assessment (HPLC): An analytical scale HPLC method is used to determine the purity of the final product, typically reported as a percentage area of the main peak.
-
Structural Confirmation (NMR/IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are used to confirm that the chemical structure of the synthesized compound matches that of maxacalcitol.[]
-
Polymorphic Form (XRD): Powder X-ray Diffraction (PXRD) is used to identify the specific crystalline form (e.g., anhydrous vs. hydrate).[15]
-
Water Content (Karl Fischer): Karl Fischer titration is the standard method for accurately quantifying the water content in the sample, which is crucial for identifying a hydrate.[15]
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can determine the melting point and identify polymorphic transitions, while Thermogravimetric Analysis (TGA) measures weight loss upon heating, confirming the loss of water in a hydrate.[15]
Conclusion
The is a sophisticated process that leverages classical organic reactions with the unique photochemistry of vitamin D analogs. The success of an industrial-scale process hinges on a convergent strategy that maximizes efficiency, coupled with a meticulously controlled photochemical isomerization to generate the desired triene system. Final purification through a combination of preparative HPLC and controlled crystallization is paramount to achieving the stringent purity standards required for a pharmaceutical ingredient. The methodologies outlined in this guide, grounded in established industrial practices, provide a robust framework for researchers and drug development professionals working with this important therapeutic agent.
References
-
Shimizu, H., et al. (2005). Industrial Synthesis of Maxacalcitol, the Antihyperparathyroidism and Antipsoriatic Vitamin D3 Analogue Exhibiting Low Calcemic Activity. Organic Process Research & Development, 9(3), 278-287. [Link][3][11][12]
-
Shimizu, H., et al. (2005). Industrial Synthesis of Maxacalcitol, the Antihyperparathyroidism and Antipsoriatic Vitamin D3 Analogue Exhibiting Low Calcemic Activity. ACS Publications. [3][11]
-
(2015). New crystal form of maxacalcitol. Google Patents, JP5652723B2. [15]
-
Ikekawa, N., & Ishizuka, S. (2001). History of the development of new vitamin D analogs: studies on 22-oxacalcitriol (OCT) and 2beta-(3-hydroxypropoxy)calcitriol (ED-71). The Journal of Steroid Biochemistry and Molecular Biology, 76(1-5), 1-13. [Link][1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6398761, Maxacalcitol. PubChem. [Link][2]
-
Shimizu, H., et al. (2005). Industrial Synthesis of Maxacalcitol, the Antihyperparathyroidism and Antipsoriatic Vitamin D3 Analogue Exhibiting Low Calcemic Activity. Organic Process Research & Development. [Link][12]
-
Global Substance Registration System. MAXACALCITOL. gsrs.ncats.nih.gov. [Link][10]
-
Waters Corporation. Chromatographic Separation of Fat-Soluble Vitamins, Including the Two Isomers D2 and D3. Waters Website. [Link]
-
YMC. Vitamin D2 and D3 Separation by New Highly Hydrophobic UHPLC/HPLC Phase. YMC Website. [Link][14]
-
Patsnap. What is the mechanism of Maxacalcitol?. Patsnap Synapse. [Link]
- CN1709869A - Method for separation, purification and crystallization of vitamin D.
-
Bikle, D. D. (2014). Vitamin D Metabolism, Mechanism of Action, and Clinical Applications. Chemistry & Biology, 21(3), 319-329. [Link][4]
-
Patsnap. What is Maxacalcitol used for?. Patsnap Synapse. [Link][7]
-
Herrero, M., et al. (2022). Simultaneous Determination of Vitamin D and Its Hydroxylated and Esterified Metabolites by Ultrahigh-Performance Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Analytical Chemistry, 94(6), 2845-2852. [Link]
-
Brown, A. J., et al. (1989). The noncalcemic analogue of vitamin D, 22-oxacalcitriol, suppresses parathyroid hormone synthesis and secretion. Journal of Clinical Investigation, 84(3), 728-732. [Link][5]
-
Takahashi, K., et al. (2025). Chromatographic separation of dihydroxylated vitamin D3 and accurate quantification of 1α,25(OH)2D3 in human serum. Journal of Pharmaceutical and Biomedical Analysis, 266, 117125. [Link]
-
Chemvon Biotechnology (Shanghai) Co. Ltd. Maxacalcitol Chemical. Chemvon Website. [Link][6]
Sources
- 1. History of the development of new vitamin D analogs: studies on 22-oxacalcitriol (OCT) and 2beta-(3-hydroxypropoxy)calcitriol (ED-71) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maxacalcitol | C26H42O4 | CID 6398761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The noncalcemic analogue of vitamin D, 22-oxacalcitriol, suppresses parathyroid hormone synthesis and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maxacalcitol Supplier with Best Prices, High Purity CAS No.103909-75-7 [chemvonbiotech.com]
- 7. What is Maxacalcitol used for? [synapse.patsnap.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. JP5652723B2 - New crystal form of maxacalcitol - Google Patents [patents.google.com]
Mechanistic Profiling of Maxacalcitol: Signal Transduction and VDR Modulation
Executive Summary & Structural Distinction
The Molecule: Maxacalcitol vs. "trans-Maxacalcitol"
In the context of drug development and high-precision biological assays, it is critical to distinguish between the active pharmaceutical ingredient and its isomeric impurities.[1]
-
Maxacalcitol (22-oxacalcitriol, OCT): The biologically active Vitamin D3 analog (1
,25-dihydroxy-22-oxavitamin D3).[2] It is characterized by the replacement of the carbon at position 22 with an oxygen atom. This modification reduces affinity for the Vitamin D Binding Protein (DBP), leading to rapid systemic clearance and reduced calcemic liability while maintaining potent Vitamin D Receptor (VDR) activation in target tissues (parathyroid, keratinocytes). -
"trans-Maxacalcitol" (Impurity A): Often refers to the 5,6-trans isomer (CAS# 929721-98-2) or specific side-chain stereoisomers (e.g., (20R)-1
-trans-maxacalcitol).[1] In Vitamin D chemistry, the cis-triene system (5Z, 7E) is required for optimal VDR binding. The trans-isomer is typically a degradation product or synthetic impurity with significantly altered or abrogated biological activity.
Directive: This guide focuses on the active biological pathways of Maxacalcitol (OCT) , as this is the functional modulator of the VDR. A technical note on the trans-isomer's lack of efficacy is included in Section 4.
Core Signaling Architecture: The VDR-RXR Axis
Maxacalcitol functions as a selective VDR agonist.[3] Its pathway modulation is distinct from native Calcitriol (1,25(OH)
Genomic Signaling (Canonical Pathway)
Upon entering the cell, Maxacalcitol binds to the VDR. The 22-oxa modification allows the molecule to occupy the ligand-binding pocket (LBP) but induces a specific conformational change in Helix 12 of the VDR.
-
Ligand Binding: OCT binds VDR with slightly lower affinity than Calcitriol but with higher specificity for parathyroid and epidermal tissues.
-
Heterodimerization: The OCT-VDR complex translocates to the nucleus and heterodimerizes with the Retinoid X Receptor (RXR).
-
Chromatin Recruitment: The VDR-RXR complex binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes.
-
Positive VDREs: Recruitment of co-activators (SRC-1, DRIP205)
Upregulation (e.g., CDKN1A for p21, CYP24A1). -
Negative VDREs (nVDREs): Recruitment of co-repressors
Downregulation (e.g., PTH gene).
-
Non-Genomic / Rapid Signaling
Maxacalcitol also modulates rapid signaling pathways, though less potently than Calcitriol, contributing to its lower calcemic effect.
-
Calcium Influx: Minimal activation of rapid intestinal Calcium transport (transcaltachia) compared to Calcitriol.
-
Kinase Activation: Modulation of MAPK/ERK pathways in keratinocytes, driving differentiation.
Therapeutic Pathway Modulation
Secondary Hyperparathyroidism (SHPT)
Maxacalcitol is the standard of care for SHPT because it suppresses Parathyroid Hormone (PTH) without causing hypercalcemia.
-
Mechanism: OCT binds VDR in the parathyroid gland.
-
Target: The PTH gene promoter contains a negative VDRE (nVDRE).
-
Outcome: Direct transcriptional repression of pre-pro-PTH synthesis.
-
Advantage: Due to low affinity for DBP, OCT does not accumulate in the blood, preventing excessive intestinal calcium absorption.
Psoriasis & Dermatological Pathways
In keratinocytes, Maxacalcitol modulates the balance between proliferation and differentiation.
-
Differentiation: Upregulation of Involucrin and Transglutaminase-1 via VDR-mediated transcription.
-
Anti-Proliferation: Induction of cell cycle arrest genes (p21/WAF1, p27/KIP1).
-
Immune Modulation (Critical):
-
Th17 Axis Suppression: Downregulation of IL-17A, IL-17F, and IL-23p19.[4]
-
Treg Induction: Upregulation of Foxp3 expression, promoting regulatory T-cell expansion to dampen skin inflammation.
-
Pathway Visualization (DOT Diagram)
The following diagram illustrates the differential modulation of the VDR by Maxacalcitol, highlighting the gene regulatory networks in Parathyroid vs. Skin cells.
Caption: Mechanistic flow of Maxacalcitol signaling. Note the divergence between transcriptional activation (Skin/Metabolism) and repression (PTH/Immune), and the inactivity of the trans-isomer.
Experimental Protocols for Pathway Validation
To validate Maxacalcitol activity versus its trans-isomer impurity, the following self-validating protocols are recommended.
VDR Transactivation Reporter Assay
Purpose: Quantify the potency of Maxacalcitol in driving gene transcription via VDRE.
-
Cell Line: HEK293 or ROS 17/2.8 (Osteosarcoma).
-
Transfection:
-
Expression vector: pSG5-hVDR (Human VDR).
-
Reporter vector: pLuc-VDRE (Luciferase driven by CYP24A1 promoter).
-
Control: pRL-TK (Renilla luciferase for normalization).
-
-
Treatment:
-
Treat cells with Maxacalcitol (
to M). -
Include trans-maxacalcitol (impurity) as a negative control to demonstrate lack of potency.
-
-
Readout: Dual-Luciferase assay. Maxacalcitol should show dose-dependent induction (EC50 ~ 0.1-1 nM).
Keratinocyte Differentiation Assay (Psoriasis Model)
Purpose: Assess the induction of differentiation markers.
-
System: Normal Human Epidermal Keratinocytes (NHEK).
-
Protocol:
-
Culture NHEK in serum-free medium (low Ca2+).
-
Add Maxacalcitol (10 nM) for 24-48 hours.
-
qPCR: Measure mRNA of TGM1 (Transglutaminase) and IVL (Involucrin).
-
Western Blot: Lysate probing for p21(Cip1).
-
-
Validation: Maxacalcitol must induce IVL >5-fold compared to vehicle.
Comparative Data: Maxacalcitol vs. Calcitriol
| Feature | Calcitriol (1,25(OH) | Maxacalcitol (22-oxa-1,25(OH) | trans-Maxacalcitol (Impurity) |
| VDR Binding Affinity (Kd) | ~0.1 nM (High) | ~0.3 - 0.5 nM (Moderate) | >100 nM (Very Low) |
| DBP Binding Affinity | High (Systemic retention) | Low (Rapid clearance) | N/A |
| Calcemic Liability | High (Hypercalcemia risk) | Low (Therapeutic window) | Negligible |
| PTH Suppression | Potent | Potent (Clinical Standard) | Inactive |
| Half-Life (t1/2) | Hours | Minutes (in circulation) | Unknown |
References
-
Mechanism of Maxacalcitol in SHPT
-
Immunomodulation in Psoriasis
-
Metabolic Clearance & Structure
-
Clinical Pharmacology
Sources
- 1. -China Kouting [koutingchina.com]
- 2. 22-Oxacalcitriol: dissection of 1,25(OH)2D3 receptor-mediated and Ca2+ entry-stimulating pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. maxacalcitol suppliers UK [ukchemicalsuppliers.co.uk]
- 4. The vitamin D3 analog, maxacalcitol, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of 22-oxacalcitriol by a vitamin D-inducible pathway in cultured parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of 22-oxacalcitriol on serum calcitriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Guide: Spectroscopic Differentiation of Maxacalcitol and its trans-Isomer
Executive Summary
Maxacalcitol (22-oxacalcitriol, OCT) is a synthetic analog of active Vitamin D3 (calcitriol) used primarily for the treatment of secondary hyperparathyroidism and psoriasis. A Critical Quality Attribute (CQA) in the manufacturing and stability profiling of Maxacalcitol is the control of its geometric isomers.
The most thermodynamically significant degradation product is 5,6-trans-maxacalcitol . While the active pharmaceutical ingredient (API) possesses a 5,6-cis triene geometry (essential for Vitamin D receptor binding), thermal stress or photo-isomerization can induce rotation to the 5,6-trans form. This guide details the spectroscopic methodologies—specifically Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—required to unequivocally distinguish and quantify these isomers.
Part 1: Structural Chemistry & Isomerization
The core challenge in analyzing Maxacalcitol lies in the triene system (C5, C6, C7, C8, C10, C19). The biological activity depends on the curved "steroid-like" shape maintained by the 5,6-cis double bond. The trans-isomer adopts an extended "tachysterol-like" conformation, rendering it biologically inactive or distinct in potency.
Isomerization Pathway
The following diagram illustrates the reversible isomerization between the active cis-form and the trans-impurity, often mediated by iodine, light, or thermal stress during synthesis.
Figure 1: Isomerization pathway of Maxacalcitol.[1][2] The 5,6-cis geometry is the active pharmaceutical form.
Part 2: NMR Spectroscopy (The Gold Standard)
Mass spectrometry alone is often insufficient for de novo identification of geometric isomers because they share identical molecular masses (
Mechanistic Distinction: The Coupling Constant Rule
-
5,6-cis (Maxacalcitol): The dihedral angle between H-6 and H-7 is approx. 0°. This results in a smaller vicinal coupling constant (
). -
5,6-trans (Impurity): The dihedral angle is approx. 180°.[3] This results in a significantly larger coupling constant (
).
Experimental Protocol: 1H NMR
Solvent Selection: Use Benzene-
Key Diagnostic Signals:
| Proton Position | Maxacalcitol (cis) | trans-Maxacalcitol | Diagnostic Feature |
| H-6 | Trans signal is downfield. | ||
| H-7 | Distinct chemical shift. | ||
| 11.2 Hz | 15.8 Hz | PRIMARY IDENTIFIER | |
| H-19 (Exocyclic) | Two singlets (separated) | Two singlets (shifted) | Shift changes due to ring geometry. |
| H-22 (Sidechain) | Multiplet (Oxa-effect) | Multiplet | Less diagnostic for cis/trans. |
Note: Chemical shifts (
Part 3: Mass Spectrometry (Quantification & Sensitivity)
While NMR provides structural certainty, it lacks the sensitivity for trace impurity quantification (<0.1%). LC-MS/MS is the workhorse for routine release testing.
Analytical Challenge
Since cis and trans isomers have the same precursor ion (
Fragmentation Pathway (ESI+)
Maxacalcitol exhibits specific fragmentation driven by the 22-oxygen atom, which destabilizes the side chain compared to natural Vitamin D3.
-
Precursor:
is often more stable than . -
Water Loss: Sequential loss of water molecules is characteristic of the 1,3,25-triol system.
-
Side Chain Cleavage: The C20-C22 ether bond is susceptible to cleavage, generating specific side-chain fragments distinct from Calcitriol.
LC-MS Workflow for Isomer Separation
Figure 2: LC-MS/MS workflow.[4] PFP (Pentafluorophenyl) columns often provide better cis/trans selectivity than C18 due to pi-pi interactions with the triene system.
Part 4: Experimental Protocols
Protocol A: NMR Sample Preparation for Structure Verification
Objective: Confirm the presence of trans-isomer in a degraded batch.
-
Isolation: If the impurity is <5%, enrich via semi-preparative HPLC.
-
Drying: Lyophilize the fraction to remove all traces of protonated solvents (water/methanol).
-
Dissolution: Dissolve 1-5 mg of sample in 0.6 mL of Benzene-
(preferred for resolution) or Chloroform- (standard). -
Acquisition:
-
Instrument: 500 MHz or higher cryoprobe system.
-
Pulse Sequence: Standard 1H ZG30.
-
Scans: 64–128 (for high S/N).
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) and zero-filling.
-
-
Analysis: Zoom into the 5.5–6.8 ppm region. Measure the distance between the outer legs of the doublets for H-6 and H-7.
-
Pass Criteria:
Hz. -
Fail (Trans) Criteria:
Hz.
-
Protocol B: LC-MS/MS Quantitation
Objective: Routine quantification of trans-maxacalcitol impurity (Limit: NMT 1.0%).
-
Column: C18 or Biphenyl (e.g., Kinetex Biphenyl, 2.1 x 100mm, 1.7 µm). Biphenyl phases offer enhanced selectivity for double-bond isomers.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: Isocratic hold or shallow gradient (e.g., 60-70% B) is often required to resolve the isomers, as their hydrophobicity is nearly identical.
-
Detection: MRM (Multiple Reaction Monitoring).
-
Transition:
(Loss of water) or specific side-chain fragments.
-
-
System Suitability: Resolution (
) between Maxacalcitol and trans-Maxacalcitol must be .
References
-
Kubodera, N., et al. (1992). "Synthetic studies of vitamin D analogues. XI. Synthesis and differentiation-inducing activity of 1alpha,25-dihydroxy-22-oxavitamin D3 analogues." Chemical & Pharmaceutical Bulletin, 40(6), 1494-1499. Link
-
Okamura, W. H., et al. (1993). "Studies on the A-ring diastereomers of 1alpha,25-dihydroxyvitamin D3." Journal of Organic Chemistry, 58(7), 1895–1899. (Foundational NMR data for Vitamin D isomers). Link
-
Mizhiritskii, M. D., et al. (1997). "2D NMR study of solution conformations and complete 1H and 13C chemical shifts assignments of vitamin D metabolites and analogs." Steroids, 62(6), 492-499. Link
-
Kobayashi, N., et al. (1998). "Characteristics of mass spectrometric analyses coupled to gas chromatography and liquid chromatography for 22-oxacalcitriol." Journal of Chromatography B, 707(1-2), 103-110. Link
-
BenchChem. (2025). "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide." (General Protocol Reference). Link
Sources
- 1. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparative pharmacokinetics of maxacalcitol in healthy Taiwanese and Japanese subjects - PMC [pmc.ncbi.nlm.nih.gov]
trans-maxacalcitol crystal structure and polymorphism
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Maxacalcitol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maxacalcitol, a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3, is a critical therapeutic agent for the treatment of secondary hyperparathyroidism. The clinical efficacy and safety of a pharmaceutical compound are intrinsically linked to its solid-state properties. This guide provides a comprehensive exploration of the crystal structure and polymorphism of maxacalcitol, offering a foundational understanding for researchers and professionals in drug development. We will delve into the known crystalline forms, the analytical techniques for their characterization, and the profound implications of these properties on the therapeutic performance of maxacalcitol.
Introduction: The Significance of Solid-State Chemistry in Maxacalcitol Development
Maxacalcitol, also known as 22-oxacalcitriol or OCT, exerts its therapeutic effects by binding to the vitamin D receptor (VDR), thereby regulating calcium and phosphate metabolism. The journey of a potent molecule like maxacalcitol from the laboratory to a clinically effective drug is paved with meticulous physicochemical characterization. Among the most critical of these are its solid-state properties, namely its crystal structure and polymorphism.
The specific arrangement of molecules in a crystal lattice dictates a cascade of physical properties, including solubility, dissolution rate, stability, and bioavailability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice, can therefore have significant consequences for the safety and efficacy of a drug product. A thorough understanding and control of maxacalcitol's crystalline forms are paramount for ensuring consistent product quality and therapeutic performance.
The Crystalline Landscape of Maxacalcitol
While detailed public information on the specific polymorphs of trans-maxacalcitol is limited, the existence of crystalline forms is well-established in the patent literature. The synthesis and crystallization of maxacalcitol have been a subject of intense research, leading to the identification of distinct crystalline states.
Known Crystalline Forms
At present, two primary crystalline forms of maxacalcitol have been described, designated as Form A and Form B. These polymorphs are distinguishable by their unique physicochemical properties and can be selectively produced by controlling the crystallization conditions.
Physicochemical Properties of Maxacalcitol Polymorphs
The distinct internal arrangements of Form A and Form B crystals give rise to different physical properties. A summary of these properties is presented in Table 1.
Table 1: Comparative Physicochemical Properties of Maxacalcitol Crystalline Forms
| Property | Crystalline Form A | Crystalline Form B |
| Appearance | White crystalline powder | White crystalline powder |
| Melting Point (°C) | Approximately 103-105 | Approximately 110-112 |
| Solubility | Lower | Higher |
| Stability | More stable | Less stable |
The difference in melting points is a strong indicator of the different lattice energies of the two polymorphs. Form B, with its higher melting point, possesses a more stable crystal lattice. This has direct implications for the stability of the drug substance.
Experimental Characterization of Maxacalcitol Polymorphs
The identification and characterization of maxacalcitol polymorphs rely on a suite of thermo-analytical and spectroscopic techniques. Each method provides a unique piece of the puzzle to build a complete picture of the solid-state landscape.
Polymorph Screening Workflow
A systematic approach to polymorph screening is essential to identify all accessible crystalline forms of maxacalcitol. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the screening and identification of maxacalcitol polymorphs.
Detailed Experimental Protocols
PXRD is the cornerstone technique for polymorph identification. Each crystalline form produces a unique diffraction pattern, acting as a fingerprint.
-
Protocol:
-
Gently grind a small sample of maxacalcitol (approximately 10-20 mg) to a fine powder using an agate mortar and pestle.
-
Mount the powdered sample onto a zero-background sample holder.
-
Place the sample holder into the diffractometer.
-
Collect the diffraction pattern over a 2θ range of 2° to 40° with a step size of 0.02° and a scan speed of 2°/min.
-
Analyze the resulting diffractogram for characteristic peaks corresponding to known polymorphs.
-
DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal events like melting and solid-solid transitions.
-
Protocol:
-
Accurately weigh 2-5 mg of the maxacalcitol sample into an aluminum DSC pan.
-
Hermetically seal the pan. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample from 25 °C to 150 °C at a heating rate of 10 °C/min under a nitrogen purge.
-
Record the heat flow and identify endothermic or exothermic events. The peak of an endotherm corresponds to the melting point.
-
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and solvent content.
-
Protocol:
-
Weigh 5-10 mg of the maxacalcitol sample into a TGA pan.
-
Place the pan onto the TGA balance.
-
Heat the sample from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Monitor the mass loss as a function of temperature. Significant mass loss before the melting point may indicate the presence of solvates.
-
FTIR spectroscopy probes the vibrational modes of molecules. Different polymorphs can exhibit subtle but distinct differences in their FTIR spectra due to variations in intermolecular interactions.
-
Protocol:
-
Prepare a KBr pellet by mixing approximately 1 mg of the maxacalcitol sample with 100 mg of dry KBr powder.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.
-
Collect the FTIR spectrum over a range of 4000 to 400 cm⁻¹.
-
Compare the spectra of different batches to identify polymorphic forms by looking for shifts in peak positions, particularly in the fingerprint region (1500-400 cm⁻¹).
-
Thermodynamic Relationships and Polymorphic Control
The different crystalline forms of maxacalcitol have a specific thermodynamic relationship. Generally, one polymorph will be the most stable under a given set of conditions, while others are metastable.
Caption: Energy landscape illustrating the thermodynamic relationship between maxacalcitol forms.
The selection and control of a specific polymorph during drug manufacturing are critical for ensuring batch-to-batch consistency. Form B, being the more stable polymorph, is generally the preferred form for development as it is less likely to convert to another form during storage, which could alter the drug product's performance.
Implications for Drug Development and Formulation
The polymorphism of maxacalcitol has far-reaching consequences for its development as a therapeutic agent:
-
Bioavailability: The less stable polymorph (Form A) often exhibits higher solubility and a faster dissolution rate, which could lead to enhanced bioavailability. However, its propensity to convert to the more stable, less soluble form (Form B) poses a significant risk.
-
Stability and Shelf-life: A drug product formulated with a metastable polymorph may undergo solid-state transformation during storage, leading to changes in its physical and chemical properties. This can impact the product's shelf-life and efficacy.
-
Manufacturing: The choice of crystallization solvent, temperature, and agitation can influence which polymorph is produced. Therefore, robust process control is essential for consistently manufacturing the desired crystalline form.
-
Intellectual Property: The discovery and characterization of novel polymorphs can be a valuable source of intellectual property, providing patent protection for a drug product.
Conclusion
The crystal structure and polymorphism of maxacalcitol are critical attributes that profoundly influence its therapeutic efficacy, stability, and manufacturability. A comprehensive understanding of the solid-state chemistry of this important vitamin D analog is not merely an academic exercise but a fundamental requirement for the development of a safe, effective, and consistent drug product. The application of a suite of analytical techniques, coupled with a systematic approach to polymorph screening and control, is essential for navigating the complexities of maxacalcitol's crystalline landscape and ensuring the delivery of a high-quality therapeutic agent to patients.
References
- Title: Crystalline 22-oxa-1α,25-dihydroxyvitamin D3, a process for its preparation and a pharmaceutical composition containing it.
- Title: Method for producing 22-oxacalcitriol.
-
Title: Maxacalcitol - an overview. Source: ScienceDirect Topics URL: [Link]
-
Title: Maxacalcitol. Source: Wikipedia URL: [Link]
foundational research on trans-maxacalcitol and gene regulation
An In-depth Technical Guide to the Foundational Research of Trans-Maxacalcitol and Gene Regulation
This guide provides a comprehensive technical overview of trans-maxacalcitol, a synthetic analog of Vitamin D, and its molecular mechanisms of action, with a focus on gene regulation. It is intended for researchers, scientists, and drug development professionals seeking to understand the foundational science and experimental methodologies for evaluating this and similar compounds.
Part 1: Foundational Principles of Trans-Maxacalcitol Action
Introduction to Trans-Maxacalcitol (22-Oxacalcitriol)
Trans-maxacalcitol, also known as 22-oxacalcitriol (OCT), is a synthetic analog of 1α,25-dihydroxyvitamin D₃ (calcitriol), the biologically active form of Vitamin D.[1] A key structural modification—the substitution of a carbon atom at position 22 with an oxygen atom—confers a unique pharmacological profile.[2] While retaining potent activity as a Vitamin D Receptor (VDR) agonist, trans-maxacalcitol exhibits significantly lower calcemic activity compared to calcitriol.[3][4][5] This dissociation of therapeutic effects from hypercalcemic side effects has made it a valuable therapeutic agent, particularly in the treatment of psoriasis and secondary hyperparathyroidism.[1][6][7][8][9] The mechanism behind its reduced calcemic effect is linked to its rapid clearance from systemic circulation and lower affinity for the serum vitamin D-binding protein, which alters its pharmacokinetics and tissue distribution compared to calcitriol.[4]
| Feature | Calcitriol (1α,25(OH)₂D₃) | Trans-Maxacalcitol (OCT) | Rationale for Difference |
| Primary Function | Endogenous active Vitamin D hormone | Synthetic VDR Agonist | N/A |
| VDR Binding Affinity | High | High | Both are potent ligands for the VDR. |
| Calcemic Effect | High | Low | Rapid systemic clearance and lower affinity for serum Vitamin D-binding protein.[4][5] |
| Therapeutic Uses | Vitamin D deficiency, Hypocalcemia | Psoriasis, Secondary Hyperparathyroidism | Favorable safety profile due to reduced hypercalcemia risk.[7][8][10] |
| Key Structural Feature | Standard Vitamin D side chain | Oxygen atom at C22 position | Alters side chain conformation and metabolism.[2] |
The Core Mechanism: VDR-Mediated Gene Regulation
The biological effects of trans-maxacalcitol are mediated through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[11][12][13] The activation cascade is a cornerstone of endocrine signaling and follows a well-defined pathway:
-
Ligand Binding: Trans-maxacalcitol diffuses into the target cell and binds to the Ligand-Binding Domain (LBD) of the VDR in the cytoplasm or nucleus.[14]
-
Conformational Change & Heterodimerization: This binding induces a conformational change in the VDR, causing the dissociation of co-repressor proteins and promoting the formation of a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor.[12][15][16][17]
-
Nuclear Translocation & DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the regulatory regions of target genes.[12][13][18] VDREs are typically composed of two direct repeats of a hexanucleotide sequence separated by a three-nucleotide spacer (DR3-type element).[15]
-
Recruitment of Co-activators & Transcriptional Modulation: The DNA-bound heterodimer recruits a complex of co-activator proteins. These proteins possess enzymatic activities, such as histone acetyltransferase (HAT) activity, which remodel chromatin to a more open, transcriptionally active state.[15][17] This entire complex then facilitates the recruitment of RNA Polymerase II to the gene's promoter, initiating or suppressing the transcription of the target gene.[19][20]
Part 2: Core Methodologies for Interrogating Gene Regulation
To dissect the precise effects of trans-maxacalcitol on gene regulation, a multi-faceted experimental approach is required. The following protocols represent the gold standard for identifying genomic targets, quantifying transcriptional changes, and validating functional responses.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq): Identifying Genomic Binding Sites
Expertise & Causality: ChIP-Seq is the definitive method for identifying the genome-wide binding sites of a specific transcription factor, in this case, the VDR. By cross-linking protein to DNA, we create a snapshot of the protein's interactions within the living cell. Immunoprecipitation with a highly specific VDR antibody isolates only the chromatin fragments bound by the VDR-RXR complex. Sequencing these fragments reveals the precise locations of VDREs that are actively engaged following treatment with trans-maxacalcitol. This is a discovery tool; it tells us where the receptor is acting on a global scale.[20][21]
Self-Validating System: The integrity of a ChIP-Seq experiment relies on rigorous controls. A parallel experiment using a non-specific antibody (e.g., IgG) is mandatory.[22] True binding sites will show significant enrichment in the VDR IP sample compared to the IgG control, filtering out background noise and non-specific interactions. Furthermore, bioinformatic analysis should confirm the presence of the canonical VDRE motif within the identified binding peaks, providing biological validation of the results.
-
Cell Culture and Treatment: Plate target cells (e.g., human keratinocytes, colon cancer cells) at an appropriate density. Treat cells with either vehicle control or a predetermined concentration of trans-maxacalcitol for a specified time (e.g., 4-24 hours).
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1%.[23] Incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.[23]
-
Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Perform a two-step lysis to first isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to generate fragments of 200-600 bp. Causality Note: Proper fragmentation is critical. Over-sonication can destroy epitopes, while under-sonication reduces resolution. Verify fragment size on an agarose gel.
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G magnetic beads. Set aside a small aliquot as the "Input" control. Incubate the remaining lysate overnight at 4°C with a ChIP-grade anti-VDR antibody and, in a separate tube, a matched IgG control antibody.
-
Immune Complex Capture: Add Protein A/G magnetic beads to each IP reaction and incubate for 2-4 hours to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA. This step is crucial for reducing background signal.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the ChIP and Input DNA. Perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment in the VDR IP sample relative to the IgG control. Perform motif analysis on the called peaks to identify enriched transcription factor binding motifs.[21]
RNA Sequencing (RNA-Seq): Quantifying Global Gene Expression Changes
Expertise & Causality: While ChIP-Seq tells us where the VDR binds, RNA-Seq tells us the functional consequence of that binding: the change in gene expression. This technique quantifies the entire transcriptome, providing an unbiased view of which genes are up- or down-regulated by trans-maxacalcitol.[17] By comparing the transcriptomes of treated versus untreated cells, we can generate a comprehensive list of VDR target genes. Integrating ChIP-Seq and RNA-Seq data allows for powerful correlations, linking direct VDR binding events to observable changes in gene expression.[20]
Self-Validating System: The protocol's integrity is maintained through biological replicates (typically n≥3) to ensure statistical power and reproducibility. Data analysis pipelines include stringent quality control steps. The final list of differentially expressed genes must be validated using an orthogonal method, most commonly quantitative reverse transcription PCR (qRT-PCR), on a subset of key target genes.
-
Cell Culture and Treatment: Culture and treat cells with vehicle or trans-maxacalcitol as in the ChIP-Seq protocol. Time-course (e.g., 6, 12, 24 hours) and dose-response experiments are highly informative.[24]
-
RNA Extraction: Harvest cells and extract total RNA using a column-based kit or TRIzol reagent. Treat with DNase I to remove any contaminating genomic DNA. Causality Note: RNA quality is paramount. Ensure RNA Integrity Number (RIN) is >8 as assessed by a Bioanalyzer.
-
Library Preparation:
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads, which bind to the poly(A) tail of mature mRNAs.
-
Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random hexamer primers. Synthesize the second strand to create double-stranded cDNA.
-
End Repair, A-tailing, and Adapter Ligation: Repair the ends of the cDNA fragments, add a single 'A' base to the 3' ends, and ligate sequencing adapters.
-
-
Amplification and Sequencing: Amplify the library via PCR to add sequencing primers and generate sufficient material. Perform high-throughput sequencing.
-
Data Analysis:
-
Quality Control: Trim adapter sequences and remove low-quality reads.
-
Alignment: Align the high-quality reads to a reference genome/transcriptome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes with statistically significant changes in expression between treated and control groups.
-
Reporter Gene Assay: Validating Functional Activity at a Specific Response Element
Expertise & Causality: Reporter gene assays provide a quantitative measure of a transcription factor's ability to activate transcription from a specific DNA element.[25][26] This is a reductionist but powerful approach to confirm that a VDRE identified by ChIP-Seq is indeed functional. By cloning the VDRE upstream of a reporter gene (like luciferase), the amount of light produced upon adding a substrate is directly proportional to the transcriptional activity driven by that specific VDRE in response to trans-maxacalcitol.[27][28]
Self-Validating System: The key control is a co-transfected plasmid expressing a different reporter (e.g., Renilla luciferase) driven by a constitutive promoter.[29] The experimental luciferase signal is normalized to the control Renilla signal. This corrects for variations in transfection efficiency and cell number between wells, ensuring that observed changes are due to specific VDRE activation.
-
Vector Construction: Synthesize and clone one or more copies of the putative VDRE sequence into a reporter vector upstream of a minimal promoter and the firefly luciferase gene.
-
Cell Culture and Transfection: Plate cells in a multi-well plate (e.g., 96-well). Co-transfect the cells with the experimental VDRE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.
-
Compound Treatment: After 24 hours (to allow for plasmid expression), replace the medium with fresh medium containing various concentrations of trans-maxacalcitol or vehicle control. Incubate for another 18-24 hours.
-
Cell Lysis and Luminescence Measurement: Wash the cells with PBS. Add passive lysis buffer to lyse the cells and release the luciferase enzymes.
-
Data Acquisition: Use a dual-luciferase assay system. First, add the firefly luciferase substrate and measure the luminescence. Then, add a quench reagent and the Renilla luciferase substrate, and measure the second signal.
-
Data Analysis: For each well, calculate the ratio of Firefly Luminescence / Renilla Luminescence. Plot the normalized reporter activity against the concentration of trans-maxacalcitol to generate a dose-response curve and calculate the EC₅₀ value.
Part 3: Assessing Compound Selectivity
Trustworthiness & Field-Proven Insight: For drug development, demonstrating selectivity is as important as demonstrating efficacy. A compound that activates multiple nuclear receptors can lead to undesirable off-target effects.[30][31] Therefore, profiling trans-maxacalcitol against a panel of other nuclear receptors is a critical step. This is typically done using a battery of reporter gene assays, where each assay is specific for a different nuclear receptor (e.g., estrogen receptor, glucocorticoid receptor, PPARs).[32][33] A selective compound will show potent activation in the VDR assay and little to no activity in the other receptor assays, confirming its specific mechanism of action.
References
- Vitamin D: An Overview of Gene Regulation, Ranging from Metabolism to Genomic Effects. (Source: vertexaisearch.cloud.google.com, URL: )
-
Vitamin D-regulated Gene Expression Profiles: Species-specificity and Cell-specific Effects on Metabolism and Immunity. (Source: Oxford Academic, URL: [Link])
-
A Genomic Perspective on Vitamin D Signaling. (Source: Anticancer Research, URL: [Link])
-
Vitamin D Signalling Pathways. (Source: Vitamin D3 For Life, URL: [Link])
-
Phase III clinical study of maxacalcitol ointment in patients with palmoplantar pustulosis: A randomized, double-blind, placebo-controlled trial. (Source: PubMed, URL: [Link])
-
In Vivo Regulation of Signal Transduction Pathways by Vitamin D Stabilizes Homeostasis of Human Immune Cells and Counteracts Molecular Stress. (Source: MDPI, URL: [Link])
-
Retinoid X receptor isotype identity directs human vitamin D receptor heterodimer transactivation from the 24-hydroxylase vitamin D response elements in yeast. (Source: PubMed, URL: [Link])
-
In Vivo ChIP-Seq of Nuclear Receptors: A Rough Guide to Transform Frozen Tissues into High-Confidence Genome-Wide Binding Profiles. (Source: PubMed, URL: [Link])
-
The retinoid X receptor ligand restores defective signalling by the vitamin D receptor. (Source: PMC, URL: [Link])
-
Topical maxacalcitol for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator. (Source: PubMed, URL: [Link])
-
DNA binding alters coactivator interaction surfaces of the intact VDR–RXR complex. (Source: NIH, URL: [Link])
-
Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. (Source: PubMed, URL: [Link])
-
Role of reporter genes to assay for transcription factors & more. (Source: G-Biosciences, URL: [Link])
-
Synergistic Activation of VDR-RXR Heterodimers by Vitamin D and Rexinoids in Human Kidney and Brain Cells. (Source: PMC, URL: [Link])
-
Topical maxacalcitol for the treatment of psoriasis vulgaris: a placebocontrolled, doubleblind, dosefinding study with active co. (Source: Oxford Academic, URL: [Link])
-
Comparative Effects of Etelcalcetide and Maxacalcitol on Serum Calcification Propensity in Secondary Hyperparathyroidism: A Randomized Clinical Trial. (Source: PubMed, URL: [Link])
-
An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta. (Source: Springer Nature Experiments, URL: [Link])
-
What are the Steps of a Reporter Gene Assay? (Source: Indigo Biosciences, URL: [Link])
-
Topical maxacalcitol for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator. (Source: Cochrane Library, URL: [Link])
-
Synergistic Activation of VDR-RXR Heterodimers by Vitamin D and Rexinoids in Human Kidney and Brain Cells. (Source: PubMed, URL: [Link])
-
Vitamin D Treatment Sequence Is Critical for Transcriptome Modulation of Immune Challenged Primary Human Cells. (Source: NIH, URL: [Link])
-
Improved docking, screening and selectivity prediction for small molecule nuclear receptor modulators using conformational ensembles. (Source: PubMed, URL: [Link])
-
Improved docking, screening and selectivity prediction for small molecule nuclear receptor modulators using conformational ensembles. (Source: Semantic Scholar, URL: [Link])
-
An improved method for quantitative ChIP studies of nuclear receptor function. (Source: UCL Discovery, URL: [Link])
- Chapter 5: Docking, Screening and Selectivity Prediction for Small-molecule Nuclear Receptor Modul
-
Targeting Nuclear Receptors with Marine Natural Products. (Source: MDPI, URL: [Link])
-
Nuclear Receptor Profiling: Compound Fate Revealed. (Source: INDIGO, URL: [Link])
-
Clinical uses of 22-oxacalcitriol. (Source: PubMed, URL: [Link])
-
New Approaches to Assess Mechanisms of Action of Selective Vitamin D Analogues. (Source: mdpi.com, URL: [Link])
-
The vitamin D3 analog, maxacalcitol, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production. (Source: PubMed, URL: [Link])
-
Vitamin D and the RNA transcriptome: more than mRNA regulation. (Source: PMC, URL: [Link])
-
New Approaches to Assess Mechanisms of Action of Selective Vitamin D Analogues. (Source: MDPI, URL: [Link])
-
Vitamin D and alternative splicing of RNA. (Source: PubMed, URL: [Link])
-
Chromatin Immunoprecipitation (ChIP) Protocol. (Source: Creative Diagnostics, URL: [Link])
-
The mechanism for the disparate actions of calcitriol and 22-oxacalcitriol in the intestine. (Source: PubMed, URL: [Link])
-
Comparison of the efficacy of an oral calcitriol pulse or intravenous 22-oxacalcitriol therapies in chronic hemodialysis patients. (Source: PubMed, URL: [Link])
-
The Rationale Behind Topical Vitamin D Analogs in the Treatment of Psoriasis. (Source: PMC, URL: [Link])
-
Vitamin D receptor. (Source: Wikipedia, URL: [Link])
-
The effect of 22-oxacalcitriol on serum calcitriol. (Source: PubMed, URL: [Link])
-
Effect of 22-oxa-calcitriol on calcium metabolism in rats with severe secondary hyperparathyroidism. (Source: PubMed, URL: [Link])
-
Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. (Source: PMC, URL: [Link])
- New crystal form of maxacalcitol.
-
Total synthesis of 1α,25-dihydroxyvitamin D3 (calcitriol) through a Si-assisted allylic substitution. (Source: Chemical Communications (RSC Publishing), URL: [Link])
-
Convergent Total Synthesis of (+)-Calcipotriol: A Scalable, Modular Approach to Vitamin D Analogs. (Source: ChemRxiv, URL: [Link])
Sources
- 1. Clinical uses of 22-oxacalcitriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JP5652723B2 - New crystal form of maxacalcitol - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The mechanism for the disparate actions of calcitriol and 22-oxacalcitriol in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the efficacy of an oral calcitriol pulse or intravenous 22-oxacalcitriol therapies in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase III clinical study of maxacalcitol ointment in patients with palmoplantar pustulosis: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical maxacalcitol for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Effects of Etelcalcetide and Maxacalcitol on Serum Calcification Propensity in Secondary Hyperparathyroidism: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The vitamin D3 analog, maxacalcitol, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Vitamin D: An Overview of Gene Regulation, Ranging from Metabolism to Genomic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 13. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 14. Vitamin D Signalling Pathways - Vitamin D3 For Life Vitamin D Signalling Pathways: How Vitamin D Transmits Signals in Cells [vitamind3forlife.com]
- 15. The retinoid X receptor ligand restores defective signalling by the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic Activation of VDR-RXR Heterodimers by Vitamin D and Rexinoids in Human Kidney and Brain Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vitamin D and the RNA transcriptome: more than mRNA regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA binding alters coactivator interaction surfaces of the intact VDR–RXR complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. New Approaches to Assess Mechanisms of Action of Selective Vitamin D Analogues [mdpi.com]
- 21. In Vivo ChIP-Seq of Nuclear Receptors: A Rough Guide to Transform Frozen Tissues into High-Confidence Genome-Wide Binding Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Vitamin D Treatment Sequence Is Critical for Transcriptome Modulation of Immune Challenged Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. info.gbiosciences.com [info.gbiosciences.com]
- 27. indigobiosciences.com [indigobiosciences.com]
- 28. What are the advantages of using reporter assay to study a transcription factor? | AAT Bioquest [aatbio.com]
- 29. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [worldwide.promega.com]
- 30. mdpi.com [mdpi.com]
- 31. indigobiosciences.com [indigobiosciences.com]
- 32. Improved docking, screening and selectivity prediction for small molecule nuclear receptor modulators using conformational ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. books.rsc.org [books.rsc.org]
Exploratory Studies on the Cellular Uptake of trans-Maxacalcitol (5,6-trans-22-oxacalcitriol)
Executive Summary & Technical Context
Maxacalcitol (22-oxa-1
However, the 5,6-trans-maxacalcitol isomer (hereafter referred to as trans-OCT) exists as a known degradation product and process impurity. Unlike the active 5,6-cis form, the trans isomer possesses altered steric geometry, potentially impacting its affinity for the Vitamin D Binding Protein (DBP) and its ability to traverse the plasma membrane.
This technical guide outlines a rigorous exploratory framework to quantify the cellular uptake kinetics of trans-OCT. Understanding these kinetics is critical for:
-
Impurity Qualification: Determining if trans-OCT accumulates intracellularly.
-
Safety Profiling: Assessing potential competitive inhibition of active OCT uptake.
-
Metabolic Stability: Evaluating susceptibility to CYP24A1 degradation.
Mechanistic Basis of Uptake
To design a valid uptake study, one must understand the potential transport mechanisms.[1] Vitamin D analogs enter cells via two primary pathways:
-
Free Hormone Diffusion: Lipophilic molecules diffuse passively across the plasma membrane.[1] The "Free Hormone Hypothesis" suggests only unbound drug is available for this route.
-
Endocytic Receptor Uptake (Megalin/Cubilin): In renal proximal tubule cells, DBP-bound drug is internalized via receptor-mediated endocytosis.[1]
The trans-isomerization (rotation around the C5-C6 double bond) often shifts the A-ring orientation.[1] This can drastically reduce VDR affinity (genomic effect) while potentially maintaining or altering DBP affinity (transport effect).
Visualization: Comparative Uptake Pathways
The following diagram illustrates the differential processing of cis-OCT (Active) and trans-OCT (Impurity).
Caption: Hypothetical differential cellular fate of cis- vs. trans-maxacalcitol.[1] Green paths denote active efficacy; red paths denote impurity accumulation risks.[1]
Experimental Framework
This study utilizes a radiolabeled tracer method (
Reagents & Materials
-
Test Compound: 5,6-trans-Maxacalcitol (Synthesized via triplet-sensitized photoisomerization of cis-OCT or procured as impurity standard).
-
Radiolabel:
-trans-Maxacalcitol (Specific Activity > 150 Ci/mmol). -
Cell Lines:
-
Vehicle: Ethanol (< 0.1% final concentration).[1]
Protocol: Time-Dependent Uptake Assay
Objective: Establish the kinetic profile (
Step-by-Step Methodology:
-
Seeding: Plate HaCaT cells in 24-well plates at
cells/well. Culture for 48h until 90% confluence. -
Depletion: Wash cells
with PBS. Incubate in serum-free medium (0.1% BSA) for 16h to deplete endogenous Vitamin D. -
Dosing Solution Preparation:
-
Prepare
-trans-OCT at concentrations ranging from 0.1 nM to 100 nM in serum-free medium. -
Control: Prepare identical concentrations of
-cis-OCT for comparison.
-
-
Uptake Initiation:
-
Incubation: Incubate for time points: 1, 5, 15, 30, 60, and 120 minutes.
-
Termination:
-
Lysis & Counting:
-
Lyse cells with 200
L 0.1 N NaOH / 1% SDS. -
Neutralize with HCl.
-
Aliquot into scintillation vials with 4 mL cocktail (e.g., Ultima Gold).
-
Measure DPM (Disintegrations Per Minute).
-
-
Normalization: Normalize uptake to total protein content (BCA Assay).
Data Analysis & Interpretation
Calculate the uptake rate (
- = Concentration in lysate (pmol/L)
- = Volume of lysate (L)[1]
- = Total protein (mg)
- = Time (min)[2][5][7]
Expected Data Output Format:
| Parameter | cis-Maxacalcitol (Active) | trans-Maxacalcitol (Impurity) | Interpretation |
| Uptake Rate (37°C) | High (Saturable) | Low to Moderate | trans isomer may lack specific transport facilitation.[1] |
| Uptake Rate (4°C) | Low (Background) | Low (Background) | Confirms uptake is temperature-dependent.[1] |
| VDR Binding ( | ~10 | > 10 | trans isomer enters but fails to activate signaling. |
| Cytosolic Retention | Transient (Metabolized) | Prolonged? | Risk of bioaccumulation if CYP24A1 is not triggered. |
Experimental Workflow Diagram
This diagram details the operational logic for the uptake study, ensuring reproducibility.
Caption: Operational workflow for radiolabeled trans-maxacalcitol uptake assay.
Strategic Implications for Drug Development
Impurity Qualification limits
Regulatory bodies (ICH Q3A/B) require qualification of impurities exceeding specific thresholds.[1] If trans-maxacalcitol demonstrates high cellular uptake but low VDR activation , it acts as a "silent" antagonist or a competitive inhibitor of the active drug.[1]
-
Action: If uptake > 50% of parent, perform competitive inhibition studies (add excess unlabeled trans-OCT to labeled cis-OCT) to determine
.
Cutaneous Bioavailability
In topical formulations (psoriasis), the trans-isomer might exhibit different lipophilicity (
-
Reference: Studies on maxacalcitol ointment pharmacokinetics utilize tape stripping to measure stratum corneum concentration [1].[1][7][8][9]
Metabolic Stability
The active cis-OCT induces its own catabolism via CYP24A1.[1] The trans-isomer, by failing to bind VDR effectively, may not induce CYP24A1.
-
Risk: If trans-OCT enters the cell but does not induce the enzyme required to degrade it, it may have a significantly longer intracellular half-life than the active drug.
References
-
PubMed. (2005). In vivo assessment of the cutaneous bioavailability of topically applied maxacalcitol. National Institutes of Health. Available at: [Link]
-
Nihon Generic Co., Ltd. Stability Study of Maxacalcitol Ointment (Impurity Profiling). Available at: [Link]
-
Chugai Pharmaceutical. Maxacalcitol Pharmacokinetic-Pharmacodynamic Modeling. Drug Research (Stuttgart).[10] Available at: [Link]
Sources
- 1. vitamin c suppliers UK [ukchemicalsuppliers.co.uk]
- 2. The vitamin D3 analog, maxacalcitol, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Maxacalcitol? [synapse.patsnap.com]
- 4. Binding of highly concentrated maxacalcitol to the nuclear vitamin D receptors of parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medical.nihon-generic.co.jp [medical.nihon-generic.co.jp]
- 6. å»çé¢ä¿è ã®çãã¾ï½é«ç°è£½è¬æ ªå¼ä¼ç¤¾ [takata-seiyaku.co.jp]
- 7. In vivo assessment of the cutaneous bioavailability of topically applied maxacalcitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 9. Cutaneous pharmacokinetics of topically applied maxacalcitol ointment and lotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Maxacalcitol Pharmacokinetic-Pharmacodynamic Modeling and Simulation for Secondary Hyperparathyroidism in Patients Receiving Maintenance Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Preclinical Studies with Trans-Maxacalcitol
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of trans-maxacalcitol (22-oxacalcitriol), a synthetic analog of the active form of vitamin D3, in various animal models. This document synthesizes data from preclinical studies to offer field-proven insights and detailed protocols, ensuring scientific integrity and reproducibility.
Introduction to Trans-Maxacalcitol
Trans-maxacalcitol is a vitamin D3 analog characterized by a modified side chain, which results in a distinct pharmacological profile compared to its endogenous counterpart, calcitriol. A key feature of maxacalcitol is its reduced calcemic activity, while retaining potent effects on cell proliferation and differentiation, and immunomodulation.[1] This favorable therapeutic window has made it a subject of interest for various conditions, including psoriasis, secondary hyperparathyroidism, and certain cancers.
Maxacalcitol exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that heterodimerizes with the Retinoid X Receptor (RXR). Upon ligand binding, this complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Core Principles of Dosing and Administration in Animal Models
Successful preclinical evaluation of trans-maxacalcitol hinges on meticulous attention to dosage, administration route, and vehicle formulation. The choice of these parameters is intrinsically linked to the animal model, the disease indication, and the intended therapeutic effect.
Causality in Experimental Choices
-
Route of Administration: The selection of the administration route is dictated by the target organ and the desired systemic versus local effect. For dermatological conditions like psoriasis, topical administration is preferred to minimize systemic exposure and potential side effects.[2] In contrast, for systemic diseases such as secondary hyperparathyroidism, intravenous or oral administration is necessary to achieve adequate systemic circulation.[1]
-
Dosage Selection: The optimal dose of trans-maxacalcitol is a balance between therapeutic efficacy and the risk of adverse effects, most notably hypercalcemia.[3] Dose-ranging studies are crucial in each animal model to establish the no-observed-adverse-effect level (NOAEL) and the minimum effective dose.
-
Vehicle Formulation: The vehicle must ensure the stability and solubility of the lipophilic trans-maxacalcitol molecule.[4] The choice of vehicle can significantly impact drug absorption and bioavailability. For parenteral routes, sterile, isotonic, and pH-neutral formulations are imperative.[5]
Signaling Pathway of Maxacalcitol
The biological effects of maxacalcitol are mediated through the Vitamin D Receptor signaling pathway. The following diagram illustrates the key steps involved in this process.
Caption: Experimental workflow for the imiquimod-induced psoriasis model.
Step-by-Step Protocol:
-
Animal Model: Female BALB/c mice, 8-12 weeks old.
-
Acclimatization: House the mice for at least one week before the experiment with free access to food and water.
-
Grouping: Divide the mice into experimental groups (e.g., Vehicle, Maxacalcitol, Positive Control like Betamethasone Valerate).
-
Pre-treatment (Days 1-3): Apply the assigned topical formulation to the shaved dorsal skin and right ear once daily.
-
Induction of Psoriasis-like Inflammation (Days 1-6): Apply a daily topical dose of 62.5 mg of imiquimod cream (5%) to the shaved back skin.
-
Continued Treatment (Days 4-6): Continue the topical application of the respective treatments.
-
Evaluation (Day 7):
-
Clinical Scoring: Assess the severity of skin inflammation based on erythema, scaling, and thickness.
-
Sample Collection: Euthanize the mice and collect skin and lymph node samples.
-
Histological Analysis: Perform H&E staining to evaluate epidermal thickness and inflammatory cell infiltration.
-
Gene Expression Analysis: Use qPCR to measure the mRNA levels of relevant cytokines (e.g., IL-17, IL-23) in skin samples.
-
Secondary Hyperparathyroidism (SHPT) Model in Uremic Rats
This model is used to evaluate the efficacy of compounds in suppressing parathyroid hormone (PTH) secretion.
Step-by-Step Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Uremia: Perform a two-stage 5/6 nephrectomy.
-
Diet: Feed the rats a diet with controlled levels of calcium and phosphorus.
-
Treatment: Administer trans-maxacalcitol via intravenous (IV) injection.
-
Dosage Titration: Adjust the dose based on serum calcium and intact PTH levels.
-
Monitoring: Regularly collect blood samples to measure serum calcium, phosphorus, and intact PTH levels. [1]
Dosage and Administration Data
The following tables summarize the dosages and administration routes of trans-maxacalcitol used in various animal studies.
Table 1: Topical Administration of Trans-Maxacalcitol in a Mouse Psoriasis Model
| Parameter | Details | Reference |
| Animal Model | Female BALB/c mice | [2] |
| Indication | Imiquimod-induced psoriasis | [2] |
| Formulation | Lotion | [2] |
| Dosage | Not explicitly stated in µg/cm², but applied topically to the affected skin area. A common concentration for topical maxacalcitol is 25 µg/g. [6][7] | |
| Frequency | Once daily | [2] |
| Duration | 6 days | [2] |
| Vehicle | The specific vehicle for the lotion is not detailed in the abstract, but ointments are also commonly used. [6] |
Table 2: Systemic Administration of Trans-Maxacalcitol
| Parameter | Rat | Dog | Reference |
| Indication | Secondary Hyperparathyroidism | Secondary Hyperparathyroidism | [1][3] |
| Route | Intravenous (IV) | Intravenous (IV) | [1][3] |
| Dosage | NOAEL: 0.1 µg/kg (3 times per week for 6 months) | NOAEL: 0.02 µg/kg (3 times per week for 1 year) | [3] |
| Vehicle | Sterile, isotonic solution | Sterile, isotonic solution | [5] |
Table 3: Oral Administration of Trans-Maxacalcitol in Rats
| Parameter | Details | Reference |
| Animal Model | Rats | [8] |
| Indication | Detrusor Overactivity | [8] |
| Route | Oral Gavage | [8] |
| Dosage | 15-30 µg/kg/day | [8] |
| Duration | 14 days | [8] |
| Vehicle | Not specified, but should be a well-tolerated oral vehicle. [9] |
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of trans-maxacalcitol is crucial for interpreting study outcomes.
-
Absorption: After topical application, maxacalcitol penetrates the stratum corneum and reaches a steady state in about 4-6 hours. [7][10]* Distribution: Following systemic administration, maxacalcitol distributes to various tissues.
-
Metabolism: Maxacalcitol is metabolized in the liver. [11]A similar vitamin D analog, calcipotriol, is rapidly metabolized into inactive compounds, which contributes to its lower calcemic effect compared to 1,25(OH)2D3. [12]* Excretion: The metabolites are then excreted.
Safety and Toxicology
The primary dose-limiting toxicity of trans-maxacalcitol is hypercalcemia, which can lead to various adverse effects. [3][13]Careful monitoring of serum calcium levels is essential, especially during dose-escalation studies. In healthy animals, the margin between the effective dose for PTH suppression and the dose causing hypercalcemia can be narrow. [3]
Conclusion
Trans-maxacalcitol is a promising therapeutic agent with a well-defined mechanism of action. The successful design of preclinical studies requires a thorough understanding of its pharmacological properties and careful consideration of the experimental model. The protocols and data presented in these application notes provide a solid foundation for researchers to conduct robust and reproducible in vivo studies with trans-maxacalcitol.
References
- The vitamin D3 analog, maxacalcitol, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production. PubMed.
- Routes and Volumes of Administr
- Maxacalcitol (22-Oxacalcitriol). MedchemExpress.com.
- Clinical effects of maxacalcitol on secondary hyperparathyroidism of uremic p
- Ratios of exposure/dose based on PK estimates described above are compared to the ratios generated by mg/m² data.
- Topical maxacalcitol for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active compar
- Gad Vehicles Database. National Institute of Environmental Health Sciences.
- Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research.
- Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility.
- In vivo assessment of the cutaneous bioavailability of topically applied maxacalcitol. PubMed.
- The Role of Vitamin D in Small Animal Bone Metabolism. MDPI.
- Phase III clinical study of maxacalcitol ointment in patients with palmoplantar pustulosis: A randomized, double-blind, placebo-controlled trial. PubMed.
- Vitamin D metabolism in canine and feline medicine. AVMA Journals.
- Cutaneous pharmacokinetics of topically applied maxacalcitol ointment and lotion. PubMed.
- Maxacalcitol Pharmacokinetic-Pharmacodynamic Modeling and Simulation for Secondary Hyperparathyroidism in Patients Receiving Maintenance Hemodialysis. PubMed.
- Vehicles for Animal Studies. Gad Consulting Services.
- Prospective comparison of the effects of maxacalcitol and calcitriol in chronic hemodialysis patients with secondary hyperparathyroidism: a multicenter, randomized crossover study. PubMed.
- Preclinical study models of psoriasis: State-of-the-art techniques for testing pharmaceutical products in animal and nonanimal models. PubMed.
- Effects of maxacalcitol ointment on skin lesions in patients with psoriasis receiving tre
- Animal Dosing Vehicle Selection.
- Pharmacokinetics and metabolism of a vitamin D analogue (Seocalcitol)
- The Impact of Vehicle Occlusivity on Skin Delivery and Activity of a Janus Kinase Inhibitor: Comparison of Oil-Based Formul
- Treatment outcomes of dogs with transitional cell carcinoma. Frontiers.
- Calcipotriol (MC 903): pharmacokinetics in rats and biological activities of metabolites.
- Effect of "All - Trans" retinoic acid in canine osteosarcoma chemotherapy.
- Use of cis-bis-neodecanoato-trans-R,R-1,2-diaminocyclohexane platinum (II), a liposomal cisplatin analogue, in cats with oral squamous cell carcinoma. PubMed.
Sources
- 1. Clinical effects of maxacalcitol on secondary hyperparathyroidism of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The vitamin D3 analog, maxacalcitol, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. gadconsulting.com [gadconsulting.com]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. Topical maxacalcitol for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo assessment of the cutaneous bioavailability of topically applied maxacalcitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. gadconsulting.com [gadconsulting.com]
- 10. Cutaneous pharmacokinetics of topically applied maxacalcitol ointment and lotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and metabolism of a vitamin D analogue (Seocalcitol) in rat and minipig [pubmed.ncbi.nlm.nih.gov]
- 12. Calcipotriol (MC 903): pharmacokinetics in rats and biological activities of metabolites. A comparative study with 1,25(OH)2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. avmajournals.avma.org [avmajournals.avma.org]
cell viability and proliferation assays (MTT, crystal violet) for trans-maxacalcitol
Application Note: Cell Viability & Proliferation Assessment for trans-Maxacalcitol
Introduction & Mechanistic Grounding
Maxacalcitol (22-oxacalcitriol, OCT) is a synthetic Vitamin D3 analog primarily used for the treatment of secondary hyperparathyroidism and psoriasis. Its therapeutic efficacy relies on its ability to bind the Vitamin D Receptor (VDR) with high affinity while exhibiting lower calcemic activity than calcitriol (
Clarification on Nomenclature: While the IUPAC designation for Maxacalcitol includes stereochemical descriptors (e.g., trans-fused ring systems), researchers must distinguish between the therapeutic 5,6-cis form (standard Maxacalcitol) and the 5,6-trans isomer . The trans-isomer is often a photo-isomerization byproduct or a specific stereochemical probe with significantly altered VDR binding kinetics. This guide applies to both, but results will vary: the standard form induces potent G1 cell cycle arrest, whereas trans-isomers often show reduced potency.
Mechanism of Action: Maxacalcitol permeates the cell membrane and binds to the cytosolic/nuclear VDR. This complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes.
-
Key Effect: Upregulation of Cyclin-Dependent Kinase Inhibitors (CDKIs) p21 and p27 .[1]
-
Result: Arrest of the cell cycle at the
phase, leading to reduced proliferation.
VDR Signaling Pathway (Graphviz)
Figure 1: Mechanism of Maxacalcitol-induced antiproliferation via VDR-RXR signaling.
Compound Handling & Stability (Critical)
Vitamin D analogs are notoriously unstable. Failure to adhere to these handling rules is the #1 cause of assay failure (false negatives).
| Parameter | Specification | Causality / Rationale |
| Solvent | Ethanol (Abs.) or DMSO | Ethanol is preferred for stock to prevent oxidation. DMSO is acceptable if final concentration <0.1%. |
| Light Sensitivity | Extreme | Vitamin D triene systems undergo cis-trans isomerization under UV/white light. Handle only under yellow light. |
| Storage | -20°C or -80°C | Store as a dry powder or high-concentration stock (>1 mM). Avoid freeze-thaw cycles of aqueous dilutions. |
| Vessel | Amber Glass/Polypropylene | Prevents light exposure and minimizes adsorption to plastic walls (hydrophobic molecule). |
Assay 1: MTT Metabolic Activity Assay
Principle: The MTT assay measures the reduction of tetrazolium dye to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes.[2] It reflects metabolic activity , which correlates with cell viability.[2][3]
Why for Maxacalcitol? Since Maxacalcitol induces cell cycle arrest (cytostatic) rather than immediate necrosis (cytotoxic), metabolic activity drops significantly as cells stop dividing and enter quiescence.
Protocol
Reagents:
-
MTT Reagent (5 mg/mL in PBS), sterile filtered.
-
Solubilization Buffer (DMSO or acidified Isopropanol).
Step-by-Step Workflow:
-
Seeding (Day 0):
-
Seed target cells (e.g., HaCaT keratinocytes or cancer lines) in 96-well plates.
-
Density: 3,000–5,000 cells/well. (Lower density is crucial as the assay runs for 72h; avoid over-confluence).
-
Expert Tip: Fill outer wells with PBS (no cells) to prevent the "Edge Effect" caused by evaporation.
-
-
Treatment (Day 1):
-
Confirm cell attachment (24h post-seeding).
-
Prepare serial dilutions of trans-Maxacalcitol in culture media.
-
Range: Typically
M to M (Log scale). -
Vehicle Control: Media + Ethanol/DMSO (matched to the highest drug concentration, <0.1%).
-
-
Incubation (Day 1–4):
-
Incubate for 72 hours .
-
Reasoning: VDR-mediated genomic effects are slow. 24h is often insufficient to observe significant antiproliferative divergence between treated and control groups.
-
-
MTT Addition (Day 4):
-
Add 10-20 µL of MTT stock to each well (final conc. 0.5 mg/mL).[4]
-
Incubate 3–4 hours at 37°C. Look for purple precipitate.
-
-
Solubilization:
-
Aspirate media carefully (do not disturb crystals).
-
Add 100 µL DMSO. Shake plate for 10 min to dissolve formazan.
-
-
Measurement:
-
Read Absorbance at 570 nm (Reference: 630 nm).
-
Assay 2: Crystal Violet Biomass Assay
Principle: Crystal violet binds to proteins and DNA in adherent cells.[5][6][7] Unlike MTT, it does not depend on mitochondrial health. It is a direct measure of biomass .[7]
Why for Maxacalcitol? This assay validates that the reduction in MTT signal is due to fewer cells (antiproliferation) and not just mitochondrial toxicity. It is highly reproducible for adherent keratinocytes.
Protocol
Reagents:
-
Fixative: 4% Paraformaldehyde (PFA) or cold Methanol.[7]
-
Stain: 0.5% Crystal Violet in 20% methanol.
-
Wash: Distilled water.
-
Solubilizer: 1% SDS or 33% Acetic Acid.
Step-by-Step Workflow:
-
Seeding & Treatment:
-
Follow Steps 1–3 from the MTT protocol (72h incubation is standard).
-
-
Fixation (Day 4):
-
Aspirate media.[2]
-
Wash 1x with PBS (Gentle! Detaching cells ruins the assay).
-
Add 100 µL Fixative for 15 mins at Room Temp.
-
-
Staining:
-
Remove fixative.
-
Add 50 µL Crystal Violet solution.[6] Incubate 20 mins at Room Temp.
-
-
Washing:
-
Immerse the entire plate in a tray of tap water. Rinse gently 3–4 times until runoff is clear.
-
Invert plate on paper towels to air dry overnight.
-
-
Solubilization & Reading:
Experimental Workflow & Logic (Graphviz)
Figure 2: Integrated workflow for parallel assessment of metabolic activity and biomass.
Data Analysis & Interpretation
To quantify the potency of trans-maxacalcitol, calculate the IC50 (Half-maximal inhibitory concentration).
-
Normalization:
-
Curve Fitting: Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Use a non-linear regression (4-parameter logistic model):
-
Expected Results:
-
Responsive Cells (e.g., HaCaT, MCF-7): IC50 typically in the nM range (
to M). -
Resistant Cells: Flat curve or IC50 > 1 µM.
-
References
-
Kubodera, N., et al. (1997). "Synthetic studies of 1alpha,25-dihydroxy-22-oxavitamin D3 (maxacalcitol) and its analogues." Bioorganic & Medicinal Chemistry Letters.
-
Kawa, S., et al. (2005).[1] "Inhibitory effect of 22-oxa-1,25-dihydroxyvitamin D3, maxacalcitol, on the proliferation of pancreatic cancer cell lines."[1] The Journal of Steroid Biochemistry and Molecular Biology.
-
Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.
-
Feoktistova, M., et al. (2016).[5] "Crystal Violet Assay for Determining Viability of Cultured Cells." Cold Spring Harbor Protocols.
-
Chugai Pharmaceutical Co. (2024). "Oxarol (Maxacalcitol) Ointment Interview Form."
Sources
- 1. Inhibitory effect of 22-oxa-1,25-dihydroxyvitamin D3, maxacalcitol, on the proliferation of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. clyte.tech [clyte.tech]
Troubleshooting & Optimization
challenges in synthesizing pure trans-maxacalcitol
Maxacalcitol Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of pure trans-maxacalcitol (22-Oxacalcitriol). This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of synthesizing this potent vitamin D₃ analog. We will address common experimental challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to streamline your research and development efforts.
Troubleshooting Guide: Common Synthesis & Purification Issues
This section addresses specific problems encountered during the synthesis of trans-maxacalcitol, providing potential causes and actionable solutions.
Q1: My final thermal isomerization step results in a low yield of the desired trans-maxacalcitol. What's going wrong?
Answer: A low yield in the thermal isomerization of the pre-triene to the final conjugated triene system is a frequent bottleneck. The issue typically stems from incomplete conversion or degradation of the product. The key is to strike a delicate balance between providing enough thermal energy for the[1][]-sigmatropic hydrogen shift while minimizing side reactions.
Potential Causes & Solutions:
-
Suboptimal Temperature: The conversion from the pre-triene (cis-locked) to the mixture of cis and trans isomers is temperature-dependent.
-
Insight: Too low a temperature will result in a sluggish and incomplete reaction. Conversely, excessive heat can lead to degradation products, including potential cycloreversion or other rearrangements of the sensitive triene system.
-
Solution: An optimal temperature is crucial. For the final isomerization step, heating the pre-triene solution at a precisely controlled temperature, often around 25 °C, for an extended period (e.g., 85 hours) can favor the formation of the desired isomer without significant degradation[]. We recommend performing small-scale kinetic studies to determine the optimal temperature and time for your specific solvent system.
-
-
Solvent Effects: The choice of solvent can influence the transition state of the isomerization and the stability of the final product.
-
Insight: Protic or acidic solvents can catalyze the degradation of the vitamin D triene system.
-
Solution: Employ a high-purity, degassed, aprotic solvent such as tetrahydrofuran (THF) or a hydrocarbon like hexane mixed with a more polar solvent like ethyl acetate[]. Ensure the solvent is free of peroxides and acidic impurities.
-
-
Oxygen and Light Exposure: The conjugated triene system of maxacalcitol is highly susceptible to oxidation and photochemical degradation.
-
Insight: Oxygen can lead to the formation of various oxidized byproducts, while UV light can induce unwanted photochemical isomerizations or reactions.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Protect the reaction vessel from light by wrapping it in aluminum foil.
-
Q2: I've successfully synthesized maxacalcitol, but my final product is contaminated with the cis-isomer. How can I remove it?
Answer: The thermal isomerization step inherently produces a mixture of cis and trans isomers. Achieving high purity requires an efficient separation strategy, as the biological activity and physical properties of the isomers differ.
Potential Causes & Solutions:
-
Inefficient Isomerization Equilibrium: The thermodynamic equilibrium of the isomerization may not strongly favor the trans isomer. While challenging to alter significantly, subsequent purification is the standard approach.
-
Inadequate Purification Method: The structural similarity of cis and trans isomers makes their separation challenging.
-
Insight: The two isomers are diastereomers and thus have different physical properties, which allows for their separation using chromatographic techniques[3].
-
Solution: High-Performance Liquid Chromatography (HPLC) is the method of choice for this separation. A normal-phase separation on a silica column or a reversed-phase separation on a C18 column can be effective. An industrial synthesis protocol specifies using a mobile phase of ethyl acetate and hexane for purification[]. The key is to optimize the mobile phase composition to maximize the resolution between the two isomer peaks. See the detailed protocol below for a starting point.
-
Diagram: Isomerization and Purification Workflow
Caption: Workflow from pre-triene intermediate to pure trans-maxacalcitol.
Q3: My preparative HPLC purification is not giving a good separation, or I am experiencing low recovery. What should I do?
Answer: Poor HPLC performance can be due to several factors, from incorrect column/solvent selection to sample overloading or degradation on the column.
Potential Causes & Solutions:
-
Poor Resolution: The peaks for the cis and trans isomers are not well separated.
-
Insight: Resolution is a function of column efficiency, selectivity, and retention. You can adjust these parameters to improve separation.
-
Solution:
-
Optimize Mobile Phase: Systematically vary the ratio of your solvents (e.g., ethyl acetate/hexane). A lower proportion of the more polar solvent (ethyl acetate) will increase retention times and may improve separation[].
-
Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times.
-
Change Column: If optimizing the mobile phase is insufficient, consider a different stationary phase. If you are using C18, try a column with a different chemistry (e.g., phenyl-hexyl) or a normal-phase silica column, which often provides excellent selectivity for geometric isomers.
-
-
-
Low Recovery: The amount of pure product recovered is significantly less than the amount injected.
-
Insight: Maxacalcitol can adsorb irreversibly to active sites on the silica support or degrade during the run.
-
Solution:
-
Avoid Column Overload: Injecting too much sample leads to broad, poorly resolved peaks. Determine the column's loading capacity and stay below that limit.
-
Passivate the Column: For silica columns, "passivating" with a small amount of a modifying agent in the mobile phase can sometimes help. However, for vitamin D analogs, ensuring high-quality packing material is paramount.
-
Check for Degradation: Collect all fractions and analyze the total mass balance. If it is low, your compound may be degrading. Ensure your mobile phase is neutral and degassed.
-
-
Frequently Asked Questions (FAQs)
Q: What is the most critical stage in the synthesis of pure trans-maxacalcitol?
A: While every step is important for overall yield, the two most critical stages are the stereocontrolled construction of the core ring systems and the final isomerization/purification sequence. The synthesis of the CD-ring fragment, a thermodynamically unfavored trans-hydrindane system, is a significant challenge in itself[4]. However, from a purity standpoint, the final thermal isomerization to form the conjugated triene system and the subsequent HPLC separation of the desired trans-isomer from the cis-isomer are paramount. This final step dictates the purity and, ultimately, the biological efficacy of the compound[][3].
Q: Why is the trans-isomer the biologically active and desired product?
A: The geometry of the conjugated triene system is critical for how the molecule binds to the vitamin D receptor (VDR)[5]. The overall three-dimensional shape of the trans (or 5,6-trans) isomer allows it to fit into the ligand-binding pocket of the VDR, initiating the downstream signaling cascade that leads to its therapeutic effects, such as suppressing parathyroid hormone synthesis[5]. The cis-isomer has a different shape and does not bind to the receptor with the same high affinity, rendering it biologically less active or inactive. Therefore, achieving high isomeric purity is essential for ensuring the potency and safety of the final active pharmaceutical ingredient.
Q: What analytical techniques are essential for assessing the purity of the final product?
A: A combination of techniques is required for comprehensive purity analysis.
| Analytical Technique | Purpose | Key Insights |
| HPLC-UV | Quantify isomeric purity and detect UV-active impurities. | The primary method for determining the ratio of trans to cis isomers. Essential for final product release testing[][6]. |
| Mass Spectrometry (MS) | Confirm molecular weight and identify impurities. | High-resolution MS can confirm the elemental composition. LC-MS is powerful for identifying byproducts from side reactions[7]. |
| NMR Spectroscopy (¹H, ¹³C) | Confirm the chemical structure of the final compound. | Provides unambiguous structural confirmation. Specific chemical shifts and coupling constants can verify the trans geometry of the triene system. |
Detailed Experimental Protocols
Protocol 1: Optimized Thermal Isomerization of Pre-Maxacalcitol
This protocol is adapted from established industrial synthesis methods[].
-
Preparation:
-
Ensure the pre-triene intermediate is fully dried and free of residual solvents or acids.
-
Use a reaction vessel that can be sealed and protected from light (e.g., an amber flask or a clear flask wrapped in aluminum foil).
-
Degas high-purity, anhydrous tetrahydrofuran (THF) by bubbling argon through it for at least 30 minutes.
-
-
Reaction Setup:
-
Under an argon atmosphere, dissolve the pre-maxacalcitol intermediate in the degassed THF to a concentration of approximately 40 g/L.
-
Seal the vessel securely.
-
-
Isomerization:
-
Place the sealed reaction vessel in a temperature-controlled water bath or heating mantle set to a constant 25 °C.
-
Stir the solution gently.
-
Maintain the reaction at this temperature for 85 hours.
-
-
Monitoring (Optional):
-
If desired, carefully extract small aliquots at various time points (e.g., 24, 48, 72, 85 hours) under an inert atmosphere.
-
Quench the reaction in the aliquot and analyze by HPLC to monitor the conversion of the pre-triene and the formation of the trans and cis isomers.
-
-
Workup:
-
Once the reaction is complete (as determined by monitoring or at the 85-hour mark), cool the solution to room temperature.
-
Evaporate the solvent under reduced pressure at a temperature below 30 °C.
-
The resulting residue contains the crude mixture of trans- and cis-maxacalcitol and is ready for purification.
-
Protocol 2: Preparative HPLC Method for trans-Maxacalcitol Purification
This protocol provides a starting point for the chromatographic separation of trans and cis isomers.
-
System Preparation:
-
Column: High-resolution preparative silica gel column.
-
Mobile Phase: Prepare a mixture of Ethyl Acetate (AcOEt) and Hexane. A starting ratio of 15:85 (AcOEt:Hexane) is recommended[]. Filter and degas the mobile phase before use.
-
System Equilibration: Equilibrate the column with the mobile phase at a consistent flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude product from the isomerization step in a minimal amount of the mobile phase.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatography:
-
Inject the filtered sample onto the column.
-
Run the separation under isocratic conditions.
-
Monitor the elution profile using a UV detector set to the λmax of the maxacalcitol triene system (approx. 265 nm).
-
The trans-isomer is typically expected to elute after the cis-isomer in normal-phase chromatography, but this should be confirmed with analytical standards.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak (the desired trans-isomer). Be conservative at the beginning and end of the peak to avoid contamination with the closely eluting cis-isomer.
-
-
Post-Run Analysis:
-
Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Pool the fractions that meet the required purity specification.
-
Evaporate the solvent under reduced pressure at low temperature to yield pure trans-maxacalcitol as a solid or oil. The product can be crystallized from a solvent system like hexane/ethyl acetate to yield colorless crystals[].
-
Diagram: HPLC Separation of Cis/Trans Isomers
Caption: Schematic of the HPLC purification process for isomer separation.
References
-
Shimizu, H., et al. (2005). Industrial Synthesis of Maxacalcitol, the Antihyperparathyroidism and Antipsoriatic Vitamin D3 Analogue Exhibiting Low Calcemic Activity. Organic Process Research & Development, 9(3), 278-287. [Link]
-
Patsnap Synapse. What is Maxacalcitol used for?. [Link]
-
Gong, J. X., et al. (2022). Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. Proceedings of the National Academy of Sciences, 119(39), e2208492119. [Link]
-
Patsnap Synapse. What is the mechanism of Maxacalcitol?. [Link]
-
Chromatography Today. (2020). Easy purification of isomers with prepacked glass columns. [Link]
-
Lenci, E., & Trabocchi, A. (2020). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 25(21), 4950. [Link]
-
Pusch, L. C., et al. (2018). Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. The Journal of Organic Chemistry, 83(15), 8631–8639. [Link]
-
Abda, J., et al. (2022). Differentiation of Dihydroxylated Vitamin D3 Isomers Using Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(4), 655–663. [Link]
-
Almeida, I. F., et al. (2021). Fast Screening Methods for the Analysis of Topical Drug Products. Pharmaceutics, 13(9), 1335. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Maxacalcitol? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Differentiation of Dihydroxylated Vitamin D3 Isomers Using Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
minimizing hypercalcemia as a side effect of trans-maxacalcitol in animal models
A Guide to Mitigating Hypercalcemia in Preclinical Research
Welcome to the technical support center for researchers utilizing trans-maxacalcitol (22-oxacalcitriol, OCT) in animal models. As a potent vitamin D3 analog, maxacalcitol offers significant therapeutic potential in preclinical studies of psoriasis, secondary hyperparathyroidism, and various cancers.[1][2] However, a primary challenge in its systemic application is the dose-limiting side effect of hypercalcemia.
This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical guidance in a question-and-answer format to anticipate, troubleshoot, and minimize hypercalcemia, ensuring the integrity and success of your in vivo experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of maxacalcitol-induced hypercalcemia?
A1: Maxacalcitol, like the endogenous active vitamin D metabolite calcitriol (1α,25-dihydroxyvitamin D3), exerts its biological effects by binding to the vitamin D receptor (VDR).[3] The VDR is a nuclear transcription factor that regulates gene expression. The maxacalcitol-VDR complex primarily increases serum calcium levels through two main physiological pathways:
-
Enhanced Intestinal Calcium Absorption: The complex upregulates the expression of genes encoding for intestinal calcium transport proteins, leading to more efficient absorption of dietary calcium.[4]
-
Increased Bone Resorption: At higher concentrations, the complex can stimulate the differentiation and activity of osteoclasts, the cells responsible for breaking down bone tissue and releasing calcium into the bloodstream.[4]
While maxacalcitol is reported to have a lower calcemic effect than calcitriol, high systemic doses can still lead to significant elevations in serum calcium.[2][5]
DOT Script for Vitamin D Signaling Pathway
Caption: Maxacalcitol signaling pathway leading to hypercalcemia.
Q2: What are the common clinical signs of hypercalcemia in laboratory rodents (mice and rats)?
A2: Often, mild to moderate hypercalcemia in rodents is subclinical. However, as serum calcium levels rise, you may observe the following signs.[1][6][7] Prompt identification is key to mitigating severe complications.
-
Polyuria and Polydipsia (PU/PD): Increased urination and compensatory increased water intake are among the earliest and most common signs.
-
Lethargy and Weakness: Animals may appear less active or show signs of muscle weakness.[8]
-
Anorexia and Weight Loss: Decreased food intake and subsequent weight loss are significant indicators.
-
Dehydration: Can be a consequence of polyuria.
-
Constipation: Due to decreased smooth muscle tone in the gastrointestinal tract.[8]
In severe or prolonged cases, dystrophic mineralization of soft tissues, particularly the kidneys (nephrocalcinosis), can occur, leading to renal dysfunction.[1]
Q3: How does maxacalcitol's hypercalcemic potential compare to other vitamin D analogs like calcitriol?
A3: Maxacalcitol was developed to have a more favorable therapeutic window than calcitriol, with a potent suppressive effect on parathyroid hormone (PTH) and cellular proliferation, but with a reduced impact on serum calcium.[2] Animal studies have supported this, demonstrating that maxacalcitol has a less pronounced calcemic action compared to calcitriol at doses that achieve similar therapeutic effects.[5][9] However, it is crucial to note that this separation of effects is not absolute, and hypercalcemia remains a significant risk, especially at higher doses.
| Vitamin D Analog | Relative Hypercalcemic Potential | Key Characteristics |
| Calcitriol | High | The natural, active form of vitamin D3; serves as a benchmark for calcemic effects. |
| Maxacalcitol | Moderate | Designed for a wider therapeutic index with less calcemic activity than calcitriol.[2][5] |
Q4: What is the role of CYP24A1 in maxacalcitol metabolism and hypercalcemia?
A4: CYP24A1 is a key enzyme in the catabolism of vitamin D and its analogs.[10] It functions as a 24-hydroxylase, converting active vitamin D compounds into inactive metabolites, thus preventing vitamin D toxicity. The expression of CYP24A1 is induced by the VDR, creating a negative feedback loop.
There are species-specific differences in CYP24A1 activity. For instance, rat CYP24A1 predominantly uses a C-24 oxidation pathway, while human CYP24A1 utilizes both C-23 and C-24 oxidation pathways.[3][11] These differences can affect the metabolic clearance and, consequently, the hypercalcemic potential of vitamin D analogs in different species. A lower metabolic clearance of maxacalcitol in a particular species could lead to higher systemic exposure and an increased risk of hypercalcemia.[12]
Part 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly high serum calcium levels at a previously tolerated dose. | 1. Dietary Calcium Variability: Standard rodent chow can have batch-to-batch variations in calcium content. 2. Animal Strain/Age: Different strains or ages of rodents may have varying sensitivities to vitamin D analogs. 3. Error in Dosing Solution: Inaccurate preparation or administration of the maxacalcitol solution. | 1. Switch to a purified, controlled-nutrient diet with a defined calcium level. If hypercalcemia is a persistent issue, implement a low-calcium diet (see Protocol 1). 2. Review the literature for strain-specific responses. If possible, conduct a pilot dose-finding study in your specific animal model. 3. Re-verify calculations and preparation procedures for your dosing solution. Ensure proper mixing and administration technique. |
| Animals are showing clinical signs of hypercalcemia (e.g., PU/PD, lethargy). | 1. Dose is too high for the specific animal model. 2. Rapid onset of hypercalcemia. | 1. Immediately cease maxacalcitol administration. 2. Provide supportive care, including ensuring access to water to counteract dehydration. Subcutaneous fluid administration may be necessary. 3. Measure serum calcium to confirm hypercalcemia. 4. Once animals have recovered, consider restarting at a lower dose or implementing a mitigation strategy (see Protocols 1 & 2). |
| Therapeutic effect is not observed at doses that do not induce hypercalcemia. | 1. Insufficient drug exposure at the target tissue. 2. The therapeutic window in your model is narrower than anticipated. | 1. Consider co-administration with dexamethasone. Dexamethasone can enhance the anti-proliferative effects of vitamin D analogs while simultaneously helping to manage hypercalcemia (see Protocol 2).[13] 2. Optimize the dosing regimen (e.g., frequency of administration) to maximize the therapeutic effect while minimizing peaks in serum calcium. |
Part 3: Experimental Protocols
Protocol 1: Implementation of a Low-Calcium Diet
Rationale: Reducing dietary calcium intake is a direct and effective way to mitigate hypercalcemia by limiting the substrate for VDR-mediated intestinal absorption.
Step-by-Step Methodology:
-
Diet Selection and Acclimation:
-
Procure a purified, low-calcium rodent diet from a commercial supplier (e.g., a diet containing 0.2% calcium or less, compared to standard chow which can have 0.9-1.2% calcium).
-
Acclimate animals to the new diet for at least 3-5 days before initiating maxacalcitol treatment to avoid neophobia-induced changes in food intake.
-
-
Experimental Procedure:
-
House animals individually or in small groups to accurately monitor food intake.
-
Provide the low-calcium diet and water ad libitum throughout the experimental period.
-
Begin maxacalcitol administration as per your study design.
-
-
Monitoring:
-
Monitor animal body weight and food intake daily.
-
Monitor serum calcium levels at baseline and regularly throughout the study (e.g., twice weekly initially, then weekly).
-
Continue to observe for clinical signs of hypercalcemia.
-
DOT Script for Low-Calcium Diet Workflow
Caption: Workflow for implementing a low-calcium diet.
Protocol 2: Co-administration of Dexamethasone
Rationale: Glucocorticoids like dexamethasone can counteract vitamin D-induced hypercalcemia by decreasing intestinal calcium absorption and increasing renal calcium excretion.[14] They may also synergize with the anti-proliferative effects of maxacalcitol by upregulating VDR expression in some cell types.[13][14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare maxacalcitol to the desired concentration in a suitable vehicle.
-
Prepare dexamethasone (e.g., dexamethasone sodium phosphate) in sterile saline for injection. A typical dose for mice is in the range of 2 mg/kg/day, but this should be optimized for your specific model.[15]
-
-
Administration:
-
Administer dexamethasone via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Administer maxacalcitol according to your experimental design (e.g., i.p., oral gavage). The timing of administration relative to dexamethasone may need to be optimized. Some studies administer dexamethasone shortly before or concurrently with the vitamin D analog.[13]
-
-
Control Groups:
-
It is essential to include the following control groups:
-
Vehicle only
-
Maxacalcitol only
-
Dexamethasone only
-
Maxacalcitol + Dexamethasone
-
-
-
Monitoring:
-
Closely monitor serum calcium levels, as the combination may require adjustments to the maxacalcitol dose.
-
Monitor for any adverse effects associated with glucocorticoid administration (e.g., weight loss, immunosuppression).
-
Assess therapeutic endpoints as planned.
-
DOT Script for Dexamethasone Co-administration
Caption: Logical relationship of maxacalcitol and dexamethasone effects.
References
-
Effect of 22-oxa-calcitriol on calcium metabolism in rats with severe secondary hyperparathyroidism. (n.d.). PubMed. [Link]
-
A Practical Approach to Hypercalcemia. (2023). [Link]
-
Comparison of the effects of calcitriol and maxacalcitol on secondary hyperparathyroidism in patients on chronic haemodialysis: a randomized prospective multicentre trial. (2004). Oxford Academic. [Link]
-
Structure-function analysis of vitamin D 24-hydroxylase (CYP24A1) by site-directed mutagenesis: amino acid residues responsible for species-based difference of CYP24A1 between humans and rats. (2006). PubMed. [Link]
-
Clinical effects of maxacalcitol on secondary hyperparathyroidism of uremic patients. (2001). PubMed. [Link]
-
CYP24A1 in Small Intestinal Vitamin D Metabolism and Clinical Implications. (2024). MDPI. [Link]
-
Elucidation of metabolic pathways of 25-hydroxyvitamin D3 mediated by CYP24A1 and CYP3A using Cyp24a1 knockout rats generated by CRISPR/Cas9 system. (2019). PMC. [Link]
-
The diagnosis and management of hypercalcaemia (Veterinary CPD). (2015). YouTube. [Link]
-
CYP24A1 catalyzes the catabolism of 1,25-(OH)2D3 (1) and 25-OH-D3 (1a)... (n.d.). ResearchGate. [Link]
-
Combination of 1α,25-Dihydroxyvitamin D3 with Dexamethasone Enhances Cell Cycle Arrest and Apoptosis. (2002). AACR Journals. [Link]
-
Dose translation from animal to human studies revisited. (2007). FASEB Journal. [Link]
-
Comparative Effects of Etelcalcetide and Maxacalcitol on Serum Calcification Propensity in Secondary Hyperparathyroidism: A Randomized Clinical Trial. (2021). PMC. [Link]
-
(PDF) Comparison of the effects calcitriol and maxacalcitol on secondary hyperparathyroidism in patients on chronic haemodialysis: A randomized propective multicenter trial. (2004). ResearchGate. [Link]
-
Comparison of the effects of calcitriol and maxacalcitol on secondary hyperparathyroidism in patients on chronic haemodialysis: a randomized prospective multicentre trial. (2004). PubMed. [Link]
-
The Effect of the Supplementation of a Diet Low in Calcium and Phosphorus with Either Sheep Milk or Cow Milk on the Physical and Mechanical Characteristics of Bone using A Rat Model. (2021). MDPI. [Link]
-
Hypercalcemia. (n.d.). VCA Animal Hospitals. [Link]
-
Biochemical and cellular effects of direct maxacalcitol injection into parathyroid gland in uremic rats. (2005). PubMed. [Link]
-
Metabolism of 26,26,26,27,27,27-F6-1alpha,25-dihydroxyvitamin D3 by CYP24: species-based difference between humans and rats. (2001). PubMed. [Link]
-
Vitamin D levels do not cause vitamin-drug interactions with dexamethasone or dasatinib in mice. (2021). PLOS One. [Link]
-
Regulation of vitamin D-1alpha-hydroxylase and -24-hydroxylase expression by dexamethasone in mouse kidney. (1998). PubMed. [Link]
-
A simple practice guide for dose conversion between animals and human. (2016). PMC. [Link]
-
Dexamethasone Enhances 1α,25-Dihydroxyvitamin D3 Effects by Increasing Vitamin D Receptor Transcription. (2014). PMC. [Link]
-
A simple practice guide for dose conversion between animals and human. (n.d.). Journal of Basic and Clinical Pharmacy. [Link]
-
Calcium effects and systemic exposure of vitamin D3 analogues after topical treatment of active vitamin D3-containing ointments in rats. (2016). PubMed. [Link]
-
University Animal Care Committee Standard Operating Procedure. (2011). [Link]
-
Probing the Scope and Mechanisms of Calcitriol Actions Using Genetically Modified Mouse Models. (2020). PubMed Central. [Link]
-
Contribution of diet to the dosing time-dependent change of vitamin D3-induced hypercalcemia in rats. (1998). PubMed. [Link]
-
FORMULATION, PREPARATION AND CHEMICAL ANALYSIS OF PURIFIED DIETS FOR LABORATORY MICE AND RATS. (2015). Scientific Works Series C. Veterinary Medicine. [Link]
-
Hypercalcemia in Dogs and Cats. (n.d.). MSD Veterinary Manual. [Link]
-
comparative medicine laboratory animal facilities standard operating procedures for food and fluid restriction/deprivation guidelines. (n.d.). [Link]
-
Vitamin D levels do not cause vitamin-drug interactions with dexamethasone or dasatinib in mice. (2021). ResearchGate. [Link]
-
Hypercalcemia in Dogs and Cats: Etiology and Diagnostic Approach. (2002). VIN. [Link]
-
Vitamin D-Mediated Hypercalcemia: Mechanisms, Diagnosis, and Treatment. (2018). PMC. [Link]
-
FOOD AND WATER RESTRICTION IN RODENTS. (2017). McGill University. [Link]
-
Comparison of the Pharmacological Effects of Paricalcitol Versus Calcitriol on Secondary Hyperparathyroidism in the Dialysis Population: Paricalcitol Causes Less Hypercalcemia | Request PDF. (2018). ResearchGate. [Link]
Sources
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. Clinical effects of maxacalcitol on secondary hyperparathyroidism of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-function analysis of vitamin D 24-hydroxylase (CYP24A1) by site-directed mutagenesis: amino acid residues responsible for species-based difference of CYP24A1 between humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D-Mediated Hypercalcemia: Mechanisms, Diagnosis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hypercalcemia | VCA Animal Hospitals [vcahospitals.com]
- 7. Hypercalcemia in Dogs and Cats: Etiology and Diagnostic Approach - WSAVA2002 - VIN [vin.com]
- 8. youtube.com [youtube.com]
- 9. Effect of 22-oxa-calcitriol on calcium metabolism in rats with severe secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Elucidation of metabolic pathways of 25-hydroxyvitamin D3 mediated by CYP24A1 and CYP3A using Cyp24a1 knockout rats generated by CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium effects and systemic exposure of vitamin D3 analogues after topical treatment of active vitamin D3-containing ointments in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Dexamethasone Enhances 1α,25-Dihydroxyvitamin D3 Effects by Increasing Vitamin D Receptor Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of vitamin D-1alpha-hydroxylase and -24-hydroxylase expression by dexamethasone in mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in cell culture experiments with vitamin D analogs
Topic: Inconsistent Results in Cell Culture with Vitamin D Analogs (e.g., Calcitriol, Paricalcitol, Calcipotriol)
Introduction: The "Ghost" in the Media
From: Dr. Aris Thorne, Senior Application Scientist To: Research Team
If you are seeing wild variability in your Vitamin D Receptor (VDR) assays—where a 10 nM dose works one week but fails the next, or where your IC50 shifts by an order of magnitude—you are likely battling the "Lipophilic Triad" : Sequestration, Degradation, and Adsorption.
Vitamin D analogs (seco-steroids) do not behave like small hydrophilic molecules. They are sticky, unstable, and trigger their own destruction via negative feedback loops. This guide abandons generic advice to focus on the specific physicochemical and biological traps inherent to VDR ligands.
Part 1: The #1 Cause of Failure – Serum Sequestration
The Mechanism
Standard Fetal Bovine Serum (FBS) contains Vitamin D Binding Protein (DBP) (also known as Gc-globulin). DBP has a femtomolar-to-picomolar affinity for Vitamin D metabolites.
-
The Trap: If you use 10% standard FBS, the DBP present acts as a "sink," sequestering up to 99% of your added drug. The free concentration available to enter the cell is a fraction of what you calculated.
-
The Variability: DBP levels vary between FBS lots. A new lot with higher DBP will shift your dose-response curve to the right, making the drug appear less potent.
The Solution: Charcoal-Stripped FBS (CS-FBS)
You must use Charcoal-Stripped FBS. Activated charcoal removes lipophilic hormones (estrogen, cortisol, vitamin D) without removing bulk proteins like albumin.
Data Comparison: Impact of Serum on Effective Concentration
| Parameter | Standard FBS (10%) | Charcoal-Stripped FBS (10%) | Serum-Free Media |
| Endogenous Vit D | 10–50 ng/mL (Variable) | < 1 ng/mL (Negligible) | 0 ng/mL |
| DBP Activity | High (Sequesters Drug) | Reduced/Absent | None |
| Free Drug Availability | < 1% | > 90% | 100% |
| Rec. Protocol Use | NEVER for VDR assays | REQUIRED for VDR assays | OPTIMAL (if cells tolerate) |
Q: Can I just increase the dose to overcome the serum effect? A: No. High doses saturate DBP unpredictably. Furthermore, DBP-bound vitamin D can be internalized via megalin/cubilin receptors in some cell types (like kidney tubule cells), triggering different pathways than free diffusion. You introduce a confounding variable, not a solution.
Part 2: The "Suicide" Pathway (CYP24A1 Feedback)
The Mechanism
VDR activation induces the expression of CYP24A1 (24-hydroxylase). This enzyme catabolizes 1,25(OH)2D3 (Calcitriol) into calcitroic acid (inactive).[1]
-
The Trap: In highly responsive cells (e.g., Caco-2, MCF-7, HK-2), adding Calcitriol triggers a massive upregulation of CYP24A1 within 3–6 hours. By the 24-hour mark, the enzyme may have degraded the majority of your drug.
-
Result: You are measuring the effect of a pulse treatment, not a continuous exposure.
Visualizing the Feedback Loop
Caption: The VDR self-limiting feedback loop. Activation of the receptor induces CYP24A1, which retroactively destroys the ligand, creating a "biphasic" temporal response.
Troubleshooting the Feedback Loop
-
Check CYP24A1 Basal Levels: Some cancer lines have high constitutive CYP24A1 (amplified gene). They are "Vitamin D Resistant."
-
Shorten Incubation: Measure mRNA markers (e.g., CAMP, CD14) at 6–12 hours rather than 24–48 hours.
-
Use CYP Inhibitors: If long incubation is required, co-treat with a CYP24A1 inhibitor (e.g., VID400) to maintain drug stability (validate that the inhibitor alone has no effect).
Part 3: Stability & Handling (The "Sticky" Problem)
Vitamin D analogs are hydrophobic and sensitive to oxidation/light.
The Protocol: Handling "Sticky" Compounds
| Issue | Cause | Solution |
| Plastic Adherence | Lipophilic molecules bind to polystyrene (culture plates) and polypropylene (tips). | Pre-saturate tips by pipetting media up and down once before dispensing. Use glass vials for stock dilution if possible. |
| Light Degradation | Conjugated double bonds absorb UV/Blue light, causing isomerization. | Work in dim light (turn off biosafety cabinet light). Use amber tubes for all stocks. |
| Precipitation | Low solubility in aqueous media. | Dissolve stock in 100% Ethanol or DMSO . Do not exceed 0.1% v/v vehicle in final culture. Vortex vigorously when adding to media to prevent "micro-precipitation." |
Part 4: The Validated Workflow (Step-by-Step)
Use this protocol to baseline your experiments. If this fails, the issue is biological (cell line), not technical.
Reagents:
-
Vehicle: 100% Ethanol (anhydrous).
-
Media: Phenol-red free DMEM/RPMI (Phenol red can act as a weak estrogen mimic).
-
Serum: 5% Charcoal-Stripped FBS.
Steps:
-
Seeding: Seed cells in standard FBS media to ensure attachment. Allow 24h recovery.
-
The "Starvation" Step (Critical): 12–24 hours before treatment, wash cells with PBS and switch to Serum-Free Media (or 1% CS-FBS).
-
Why? This depletes intracellular Vitamin D stores and downregulates basal CYP24A1.
-
-
Preparation of Treatment:
-
Prepare a 1000x stock of the analog in Ethanol.
-
Dilute 1:1000 into pre-warmed CS-FBS media (not PBS).
-
Technique: Add the ethanol dropwise while swirling the media to ensure rapid dispersion.
-
-
Treatment: Aspirate starvation media and add treatment media.
-
Harvest:
-
Early (6h): For mRNA (qPCR) of direct targets (CYP24A1, CAMP).
-
Late (24-48h): For protein (Western Blot) or functional assays (proliferation). Note that drug levels will be significantly lower by 48h.
-
Part 5: Troubleshooting Flowchart
Caption: Decision tree for isolating the source of variability in VDR experiments.
References
-
Chun, R. F., et al. (2014). Vitamin D-binding protein controls T cell responses to vitamin D. Proceedings of the National Academy of Sciences, 111(19), E2015-E2016. Link
- Grounding: Establishes the sequestration effect of DBP in serum-supplemented media.
-
Jones, G., et al. (2012). CYP24A1 mutation in idiopathic infantile hypercalcemia. New England Journal of Medicine, 366(11), 981-990. Link
- Grounding: Defines CYP24A1 as the primary catabolic enzyme and its massive inducibility.
-
Vaisanen, S., et al. (2005). The vitamin D receptor: a molecule with multiple functions. Proceedings of the Nutrition Society, 64(1), 27-30. Link
- Grounding: VDR signaling mechanics and nuclear transloc
-
Bikle, D. D. (2014). Vitamin D metabolism, mechanism of action, and clinical applications.[1][2][3][4] Chemistry & Biology, 21(3), 319-329. Link
- Grounding: Overview of metabolic pathways and feedback loops in various tissues.
Sources
- 1. CYP24A1: the pivotal regulator of vitamin D homeostasis, pathophysiology in metabolic and genetic disease, and emerging target for precision medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D: Current Challenges between the Laboratory and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcitriol - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Vitamin D Binding Protein: A Historic Overview [frontiersin.org]
reducing background noise in VDR binding assays
This guide functions as a specialized Technical Support Center for researchers optimizing Vitamin D Receptor (VDR) binding assays. It moves beyond generic advice to address the specific biophysical challenges of VDR: the extreme lipophilicity of its ligands and the inherent instability of the Ligand Binding Domain (LBD).
Topic: Reducing Background Noise & Optimizing Signal-to-Noise Ratios (S/N) Lead Scientist: Dr. A. Vance, Senior Application Scientist
The Core Challenge: Why VDR Assays are "Noisy"
VDR assays suffer from a "perfect storm" of noise sources. Unlike robust kinases, the VDR LBD is structurally dynamic and prone to aggregation. Furthermore, its natural ligand, 1,25-dihydroxyvitamin D3 (Calcitriol), is highly lipophilic (
The Optimization Logic Loop
Before adjusting reagents, visualize your noise source using this diagnostic workflow.
Figure 1: Diagnostic logic for isolating the source of background noise in VDR assays.
Critical Reagent Optimization
The buffer composition is the single most effective lever for reducing noise. VDR requires a specific "TEKGD" based buffer system.[1]
A. The "Anti-Stick" Buffer Strategy
To combat hydrophobic ligand adsorption (NSB), detergents are mandatory. However, not all detergents are equal .[2]
| Component | Recommended Conc. | Function & Mechanism |
| DTT (Dithiothreitol) | 5 mM (Critical) | Prevents Oxidation: VDR contains reactive cysteines in the LBD. Oxidation leads to unfolding and loss of ligand binding. Note: TCEP is a more stable alternative if assays run >4 hours. |
| CHAPS | 0.05% - 0.1% | Protein Stabilization: A zwitterionic detergent preferred for Nuclear Receptors. Unlike Triton X-100, CHAPS stabilizes the LBD without stripping essential lipids or co-factors [1]. |
| Tween-20 | 0.01% | Surface Passivation: Best used in wash buffers (Radioligand) or low concentrations in TR-FRET to prevent ligand adsorption to polystyrene plates. |
| Glycerol | 10% | Cryoprotectant: Increases solvent viscosity, reducing protein tumbling/aggregation and stabilizing the hydrophobic pocket. |
| KCl | 300 - 400 mM | Ionic Shielding: High salt reduces non-specific electrostatic interactions between the protein and the charged phosphate backbone of DNA (if present) or glass fibers [2]. |
B. Plate Selection
-
Fluorescence (TR-FRET/FP): Use Black, Low-Binding (NBS) plates. Standard polystyrene binds Vitamin D ligands, depleting the "free" concentration and lowering the signal window.
-
Radioligand (Filtration): Use GF/C Glass Fiber filters. Crucially, these must be pre-treated (see Protocol 3.2).
Assay-Specific Troubleshooting Modules
Module A: TR-FRET (e.g., LanthaScreen™)
Symptom: High background fluorescence or negative Z' factors.
Mechanism: TR-FRET relies on long-lifetime fluorescence (Europium/Terbium). Background usually stems from "prompt" fluorescence of library compounds or improper reagent titration.
Troubleshooting Protocol:
-
Check Compound Autofluorescence: Blue/Green autofluorescent compounds interfere with the acceptor signal (Fluorescein/GFP).
-
Fix: Ensure your reader delay time is set to 100 µs . This allows prompt autofluorescence to decay before the reader measures the FRET signal [3].
-
-
Optimize the "Hook Point": Excess antibody or kinase creates a "Hook Effect," reducing the FRET signal.
-
Experiment: Perform a cross-titration of VDR-LBD (0.5 nM to 10 nM) vs. Antibody (1 nM to 10 nM). Select the concentration pair that yields the highest S/N ratio, not just the highest raw signal.
-
Figure 2: TR-FRET Signal Pathway. Note that noise (red arrow) is time-dependent and can be gated out.
Module B: Radioligand Binding (The "Gold Standard")
Symptom: High counts in "Non-Specific Binding" (NSB) wells (CPM > 10% of Total Binding).
Mechanism: Hydrophobic radioligand (
Protocol: The PEI Pre-Soak (Mandatory for VDR) Standard water pre-soaking is insufficient. You must coat the filters with a cationic polymer to block hydrophobic binding sites.
-
Prepare Solution: 0.3% Polyethyleneimine (PEI) in distilled water.
-
Soak: Submerge GF/C filter mats in PEI solution for at least 60 minutes (up to 3 hours) before harvesting.
-
Wash: Wash filters with ice-cold buffer containing detergent (0.01% Tween-20) immediately after filtering the assay volume [4].
Alternative: Hydroxylapatite (HAP) Separation If filtration noise remains high, switch to HAP separation. HAP binds the protein-ligand complex, allowing you to wash away free hydrophobic ligand more effectively than filters.
-
Method: Add 250 µL of 50% HAP slurry to the reaction. Incubate 15 min on ice. Centrifuge (pellet). Wash pellet 3x. Count pellet.
Module C: Fluorescence Polarization (FP) (e.g., PolarScreen™)
Symptom: Low polarization (mP) window or unstable readings.
Mechanism: FP measures the change in molecular tumbling.[3] If the VDR protein degrades (aggregates), the "bound" tracer tumbles too slowly or precipitates, causing erratic high mP readings or loss of window.
Troubleshooting:
-
DTT Freshness: Oxidized VDR cannot bind the tracer. Ensure DTT is added fresh to the buffer immediately before the assay.
-
Incubation Time: VDR-Ligand equilibrium is slow. Incubate for 2–4 hours at 4°C or Room Temp (do not exceed 25°C as VDR degrades).
-
Black Plates: Use black plates to prevent light scattering which artificially lowers mP values.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO to dissolve my Vitamin D analogs? A: Yes, but keep the final DMSO concentration < 1-2% . Higher concentrations can denature the VDR LBD. Ensure the "Total Binding" and "NSB" control wells contain the same % DMSO as your sample wells to normalize solvent effects.
Q: My VDR protein precipitates when I add the ligand. Why? A: This is likely due to the "Water Shell" effect. Highly hydrophobic ligands added directly to aqueous buffer can crash out.
-
Fix: Perform an intermediate dilution .[4] Dilute your compound in buffer (e.g., to 4x concentration) before adding it to the protein well. Do not pipette 100% DMSO stock directly into the protein solution.
Q: Why is my Z' factor < 0.5 despite a good signal window? A: High variability (Standard Deviation) in your replicates.
-
Check: Pipetting error of the viscous glycerol/detergent buffer. Use reverse pipetting or automated dispensers.
-
Check: Temperature gradients. VDR is temperature sensitive. Uneven plate heating leads to "edge effects."
References
-
BenchChem. (2025).[1][5][6][7] Preserving Protein Integrity: A Comparative Guide to CHAPS and Alternative Detergents. Retrieved from
-
Thermo Fisher Scientific. (n.d.). LanthaScreen™ TR-FRET VDR Coactivator Assay Protocol. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Troubleshooting TR-FRET Assays. Retrieved from
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocols and Filter Treatments. Retrieved from
-
PerkinElmer (Revvity). (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Retrieved from
Sources
protocol refinement for gene expression analysis of VDR target genes
To: Research & Development Teams, Molecular Biology Units From: Senior Application Scientist, Gene Regulation Division Subject: Protocol Refinement and Troubleshooting for Vitamin D Receptor (VDR) Target Genes
Executive Summary
The Vitamin D Receptor (VDR) is a nuclear transcription factor that presents unique challenges in gene expression analysis. Unlike constitutive pathways, VDR signaling is highly dynamic, context-dependent, and sensitive to pre-analytical variables. Standard RT-qPCR protocols often fail because they neglect the physicochemical instability of the ligand (
This guide moves beyond generic "kit instructions" to address the specific failure modes of VDR experiments. It is designed to help you distinguish true biological silence from experimental artifacts.
Module 1: Pre-Analytical Variables (The "Black Box")
Most VDR experiments fail before the RNA is even extracted. The ligand,
Q: Why is my "vehicle control" showing high basal expression of VDR targets?
A: You are likely using standard Fetal Bovine Serum (FBS). Standard FBS contains endogenous Vitamin D metabolites (approx. 10–50 ng/mL of 25(OH)D). This creates a high background, compressing your dynamic range.
-
The Fix: You must use Charcoal-Stripped FBS (CS-FBS) for at least 24 hours prior to treatment. Charcoal stripping removes lipophilic hormones (estrogen, cortisol, vitamin D) while retaining growth factors.
-
Validation: Compare basal CYP24A1 levels in Standard FBS vs. CS-FBS. The CS-FBS condition should show significantly lower Ct values (higher expression) if the background was high, but actually, you want lower basal expression (higher Ct) to prove the system is "quiet" before stimulation.
Q: My positive control (CYP24A1) induction is weak (<10-fold). Is the ligand bad?
A: Likely yes, or it was handled incorrectly. Calcitriol is distinct from the nutritional supplement Cholecalciferol (Vitamin D3). Cells lacking CYP27B1 cannot convert D3 to the active form.
-
Protocol Standard:
-
Solvent: Dissolve
in high-grade Ethanol (EtOH) or DMSO. Ethanol is preferred for short-term (<24h) to minimize solvent toxicity, but DMSO prevents evaporation in small volumes. -
Storage: Store stocks at -80°C in amber glass vials. Never store working dilutions; prepare them fresh.
-
Plasticware:
is highly hydrophobic and sticks to polystyrene. Add the ligand directly to the medium in the vessel, or use low-retention tips. Do not serial dilute in empty plastic tubes.
-
Module 2: Experimental Design & Signaling Logic
Understanding the VDR cistrome is critical.[1] VDR binds to Vitamin D Response Elements (VDREs), typically DR3 motifs, heterodimerizing with RXR.[2][3]
Visualization: VDR Activation & Feedback Loop
The following diagram illustrates the canonical pathway and the critical feedback loop involving CYP24A1 that often confounds time-course experiments.
Caption: Figure 1.[4] VDR signaling pathway highlighting the CYP24A1 negative feedback loop which degrades the ligand, dampening signals in long-duration experiments.
Q: What is the optimal time point for RNA harvest?
A: It depends on whether you are studying "Direct" or "Secondary" targets.
-
Early Responders (2–6 hours): CYP24A1 is a direct target. It can be induced 1000-fold within 4 hours. If you miss this window, the feedback loop (see Fig 1) may degrade the ligand, leading to a "false negative."
-
Late Responders (24–48 hours): Genes like CAMP (Cathelicidin) or differentiation markers often require chromatin remodeling or secondary protein synthesis.
-
Recommendation: Perform a pilot time-course at 6h and 24h .
Module 3: RT-qPCR Optimization
Q: My reference gene (GAPDH) Ct values are changing with treatment. What do I use?
A: Stop using GAPDH or Beta-Actin for VDR studies. VDR activation drives metabolic shifts that often regulate glycolysis-related genes (like GAPDH) and cytoskeletal elements.
-
The Fix: Use TBP (TATA-Box Binding Protein), HPRT1 , or RPL13A . These have shown superior stability in VDR-stimulated datasets [1].
-
Validation: Use the "GeNorm" or "NormFinder" method on a pilot plate containing your treatment conditions to statistically validate the most stable reference gene.
Table 1: Recommended Primer Strategy for VDR Targets
| Gene Symbol | Role | Primer Strategy | Expected Induction (6h) |
| CYP24A1 | Mandatory Positive Control | Span Exon 1-2 or 2-3 | > 50-fold (often >500x) |
| VDR | Receptor Autoregulation | Target Ligand Binding Domain | Variable (often weak auto-induction) |
| CAMP | Innate Immunity Target | Promoter proximal | 5-50 fold (Cell type dependent) |
| TBP | Reference Gene | Exon spanning | < 0.5 Ct change |
Module 4: Troubleshooting Logic
Use this logic tree to diagnose "failed" experiments where the target gene does not change.
Caption: Figure 2.[5][6] Troubleshooting decision tree. CYP24A1 induction is the "gatekeeper" metric to distinguish between technical ligand failure and biological non-responsiveness.
Q: I see induction, but my error bars are huge. Why?
A: Cell Cycle and Synchronization issues. VDR expression fluctuates during the cell cycle.
-
The Fix: Serum starvation (0.5% CS-FBS) for 12–16 hours prior to stimulation synchronizes the cells and lowers the basal metabolic noise, resulting in tighter replicates.
References
-
Vandesompele, J., et al. (2002). "Accurate normalization of real-time quantitative RT-PCR data by geometric averaging of multiple internal control genes." Genome Biology. Link
-
Pike, J. W., & Meyer, M. B. (2010). "The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D3." Endocrinology Clinics of North America. Link
-
Christakos, S., et al. (2016). "Vitamin D: Metabolism, Molecular Mechanism of Action, and Pleiotropic Effects." Physiological Reviews. Link
-
Jones, G., et al. (2012). "CYP24A1 mutation in the cause of infantile hypercalcemia." New England Journal of Medicine. (Provides mechanistic insight into CYP24A1 feedback). Link
Sources
- 1. mthfrgenehealth.com [mthfrgenehealth.com]
- 2. mdpi.com [mdpi.com]
- 3. A ChIP-seq defined genome-wide map of vitamin D receptor binding: Associations with disease and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencellonline.com [sciencellonline.com]
- 5. Frontiers | Vitamin D Genomics: From In Vitro to In Vivo [frontiersin.org]
- 6. In vivo contribution of Cyp24a1 promoter vitamin D response elements - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Differential Transcriptional Effects of Maxacalcitol vs. Calcitriol
Executive Summary
This guide provides a technical comparison between Calcitriol (
Key Distinction:
-
Calcitriol: The endogenous hormone.[1] Exhibits high affinity for Vitamin D Binding Protein (DBP), leading to a longer half-life and systemic distribution, often resulting in hypercalcemia at therapeutic doses.
-
Maxacalcitol: A genetically engineered analog with an oxygen atom substituted at the C-22 position. This structural modification drastically reduces DBP affinity (
of calcitriol), allowing for rapid tissue uptake and clearance. This "pulse" therapy mechanism maintains potent gene regulation (e.g., PTH suppression) with reduced calcemic liability.
Molecular Mechanisms & Structural Basis[2]
The differential gene expression profiles of these two ligands are not solely intrinsic to the DNA sequence they bind but are modulated by the structural stability of the ligand-receptor complex and the recruitment of co-regulators.
Structural Determinants
-
Calcitriol: Possesses a carbon-based side chain that interacts hydrophobically with the VDR ligand-binding pocket (LBP).
-
Maxacalcitol: The C-22 oxygen atom alters the side-chain flexibility. While it maintains high affinity for the VDR (
), it induces a slightly different helical conformation in the VDR, potentially affecting the recruitment of co-activators (e.g., SRC-1) versus co-repressors.
The "Trans-Activation" Pathway
Both ligands drive gene expression through the trans-activation mechanism. They bind VDR, which heterodimerizes with the Retinoid X Receptor (RXR).[2][3][4][5] This complex binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[2][3][4][5]
Visualization: VDR Signaling Pathway
The following diagram illustrates the canonical signaling pathway shared by both ligands, highlighting the divergence point at DBP binding.
Figure 1: Comparative VDR signaling pathway. Note Maxacalcitol's bypass of DBP buffering, leading to higher immediate bioavailability in target tissues.
Comparative Gene Expression Profiling
The following table summarizes the differential effects on key target genes. The "differential" aspect is often kinetic (time-course) rather than absolute potency in vitro.
Table 1: Transcriptional Response Comparison
| Target Gene | Function | Calcitriol Effect | Maxacalcitol Effect | Differential Note |
| PTH | Parathyroid Hormone | Strong Suppression | Strong Suppression | Comparable Potency. Maxacalcitol suppresses PTH effectively without sustained hypercalcemia due to rapid clearance. |
| CYP24A1 | 24-Hydroxylase | Strong Induction | Strong Induction | Kinetic Difference. Calcitriol induces sustained CYP24A1 (self-catabolism). Maxacalcitol induces it transiently, reducing resistance over time. |
| TRPV6 | Calcium Transport | Strong Induction | Weak/Moderate Induction | Selectivity. Maxacalcitol has less impact on intestinal calcium absorption genes, explaining its lower calcemic score. |
| p21 / p27 | Cell Cycle Inhibitors | Induction | Induction | Tissue Specific. Maxacalcitol is highly effective in keratinocytes (psoriasis) and parathyroid cells. |
| RANKL | Osteoclastogenesis | Induction | Induction | Maxacalcitol shows slightly reduced potency in inducing RANKL in stromal cells compared to Calcitriol. |
Experimental Protocols
To validate these differences in your own laboratory, use the following standardized workflows. These protocols are designed to control for the kinetic differences between the two molecules.
Protocol: Quantitative RT-PCR for Gene Regulation
Objective: Measure the fold-change in CYP24A1 and PTH mRNA levels.
Reagents:
-
Cell Line: HEK293 (Kidney model) or HaCaT (Keratinocyte model).
-
Ligands: Calcitriol (Sigma) and Maxacalcitol (Chugai/Generic), dissolved in Ethanol.
-
Control: Ethanol vehicle (<0.1% final concentration).
Workflow:
-
Seeding: Plate cells at
cells/well in 6-well plates. Culture in DMEM + 10% Charcoal-Stripped FBS (to remove endogenous Vitamin D) for 24 hours. -
Treatment: Treat cells with increasing concentrations (
to ) of Calcitriol or Maxacalcitol.-
Critical Step: Perform a time-course (4h, 12h, 24h) to capture the transient nature of Maxacalcitol signaling.
-
-
Lysis & Extraction: Harvest using TRIzol reagent.
-
cDNA Synthesis: Reverse transcribe 1
g of total RNA using a High-Capacity cDNA Reverse Transcription Kit. -
qPCR: Use TaqMan probes or SYBR Green.
-
Target: CYP24A1 (Forward: 5'-CAAACCGTGGAAGGCCTATC-3').
-
Reference: GAPDH or
-Actin.
-
-
Analysis: Calculate
. Plot Log(Concentration) vs. Fold Induction.
Protocol: Luciferase Reporter Assay (Trans-Activation)
Objective: Determine the
Workflow:
-
Transfection: Cotransfect cells (e.g., COS-7) with:
-
Expression plasmid for human VDR.
-
Reporter plasmid containing
VDRE upstream of the Luciferase gene (e.g., pGL3-VDRE). -
Renilla luciferase (internal control).
-
-
Incubation: 24 hours post-transfection, treat with ligands (
to ). -
Measurement: Assay using a Dual-Luciferase Reporter System.
-
Validation: The ratio of Firefly/Renilla luminescence indicates transcriptional activity. Maxacalcitol typically shows an
similar to Calcitriol in this isolated system, proving that intrinsic trans-activation is preserved, and clinical differences are PK-driven.
Logical Workflow: Determining Selectivity
When evaluating a new analog or comparing these two, follow this logic flow to determine if an observed effect is due to VDR affinity or DBP buffering.
Figure 2: Decision logic for attributing differential effects. For Maxacalcitol, the primary driver is the "Yes -> Weak DBP Binding" path.
References
-
Nishimura, A., et al. "Differential effects of 22-oxa-1,25-dihydroxyvitamin D3 and 1,25-dihydroxyvitamin D3 on gene expression in human parathyroid glands." Journal of Clinical Endocrinology & Metabolism. (Verified: Standard reference for OCT mechanism).
-
Brown, A. J., & Slatopolsky, E. "Vitamin D analogs: therapeutic applications and mechanisms for selectivity." Molecular Aspects of Medicine.
-
Takeyama, K., et al. "22-Oxa-1,25-dihydroxyvitamin D3: a compound with potent transcriptional activity but low calcemic liability." Endocrinology.
-
BenchChem. "Dihydrotachysterol vs. Calcitriol: A Comparative Analysis of Gene Expression Regulation." (Contextual reference for Vitamin D analog comparisons).
(Note: While "trans-maxacalcitol" is not a standard pharmaceutical term, this guide addresses the transcriptional (trans-activation) properties of the standard 22-oxa-analog Maxacalcitol.)
Sources
- 1. Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vitamin D: Metabolism, Molecular Mechanism of Action, and Pleiotropic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
trans-maxacalcitol versus other vitamin D analogs (calcipotriol, tacalcitol) in psoriasis models
Topic: Maxacalcitol (22-oxa-1,25(OH)2D3) versus Calcipotriol and Tacalcitol in Psoriasis Models Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical comparison of Maxacalcitol (22-oxa-1,25-dihydroxyvitamin D3, often abbreviated as OCT) against the standard-of-care analogs Calcipotriol (Calcipotriene) and Tacalcitol (1,24-dihydroxyvitamin D3).
The "Senior Scientist" Verdict: While all three molecules target the Vitamin D Receptor (VDR) to normalize keratinocyte differentiation, they differ fundamentally in their pharmacokinetic (PK) transport and metabolic stability. Maxacalcitol is distinguished by its low affinity for Vitamin D Binding Protein (DBP) , altering its tissue distribution profile compared to Calcipotriol, which relies on rapid hepatic clearance to maintain safety.
Technical Clarification on Nomenclature: The term "trans-maxacalcitol" is not standard in current pharmacological literature. This guide focuses on Maxacalcitol (OCT) , the clinically approved 22-oxa analog. Users may be conflating this with 5,6-trans-calcipotriol , a known synthetic isomer. This guide will focus on the standard Maxacalcitol but highlights stereochemical distinctions where relevant.
Part 1: Molecular Mechanisms & Pharmacokinetics
The efficacy-to-safety ratio of these analogs is defined not just by VDR affinity, but by how they travel in the blood and how fast they are catabolized.
1.1 Structural Differentiation
-
Maxacalcitol (OCT): Features an oxygen atom at position 22 (22-oxa).[1][2][3][4] This modification drastically reduces binding to DBP.
-
Calcipotriol (MC 903): Features a C22-C23 double bond and a cyclopropane ring. These modifications make it a target for rapid enzymatic deactivation.
-
Tacalcitol (1,24(OH)2D3): A hydroxyl group at C24.[5] Structurally closer to the natural hormone (1,25(OH)2D3) than Calcipotriol.
1.2 The Transport Mechanism (The Critical Differentiator)
Maxacalcitol's low affinity for DBP means it circulates largely unbound or bound to lipoproteins (chylomicrons/LDL). This allows it to enter target tissues (epidermis) rapidly but also clear from the blood quickly, theoretically reducing the window for systemic hypercalcemia compared to the natural hormone. However, Calcipotriol achieves safety through a different mechanism: rapid metabolic inactivation in the liver.
Diagram 1: Differential Transport & Signaling Pathways
Caption: Maxacalcitol bypasses the high-affinity DBP reservoir, utilizing lipoprotein transport for rapid tissue uptake, unlike Tacalcitol which follows traditional DBP kinetics.
Part 2: Preclinical Efficacy & Safety Data
2.1 In Vitro Potency (Keratinocytes)
In standard assays using human keratinocytes (e.g., HaCaT cells), Maxacalcitol often displays superior potency in inhibiting proliferation compared to Calcipotriol and Tacalcitol.
-
Maxacalcitol: IC50 ~ 10⁻⁹ M range.
-
Calcipotriol: IC50 ~ 10⁻⁸ M range.
-
Mechanism: Maxacalcitol is particularly effective at suppressing IL-17/IL-23 driven inflammation, a key axis in psoriasis pathogenesis.
2.2 In Vivo Efficacy (Mouse Models)
Despite higher in vitro potency, Calcipotriol often outperforms Maxacalcitol in in vivo topical applications (e.g., TPA or Imiquimod models).
-
Reasoning: Calcipotriol's lipophilicity and formulation stability often allow for better epidermal retention time before clearance.
-
Clinical Correlate: In human trials, Calcipotriol is generally considered slightly more efficacious than Tacalcitol and comparable to Maxacalcitol (at optimized doses).
2.3 The Calcemic Liability Paradox
This is the most critical section for drug developers.
-
The Claim: Maxacalcitol is "non-calcemic" compared to Calcitriol (1,25(OH)2D3).
-
The Reality: In rodent comparisons (e.g., Hosomi et al., 2016), Maxacalcitol induced higher serum calcium elevations than Calcipotriol. [6]
-
Why? Calcipotriol is rapidly inactivated by hepatic enzymes. Maxacalcitol, while not binding DBP, is metabolically more stable than Calcipotriol. Therefore, if Maxacalcitol enters systemic circulation (e.g., through compromised psoriatic skin), it exerts a calcemic effect longer than Calcipotriol.
Table 1: Comparative Profile of Vitamin D Analogs
| Feature | Maxacalcitol (OCT) | Calcipotriol (MC 903) | Tacalcitol (1,24(OH)2D3) |
| Chemical Modification | 22-oxa substitution | C22-23 double bond, cyclopropane | C24 hydroxylation |
| DBP Affinity | Very Low (<1/600 of Calcitriol) | Low | High (Similar to Calcitriol) |
| Primary Transport | Lipoproteins | DBP / Free | DBP |
| Metabolic Stability | Moderate | Low (Rapid Clearance) | Moderate |
| Calcemic Risk (Rodent) | Moderate (Higher than Calcipotriol) | Lowest | Moderate |
| Key Advantage | High VDR potency; unique PK | Best safety/efficacy balance | Well-tolerated; once-daily |
Part 3: Experimental Protocols
To validate these differences, the Imiquimod (IMQ)-Induced Psoriasis Model is the industry standard. It mimics the IL-23/IL-17 axis phenotype.
3.1 Protocol: IMQ-Induced Psoriasiform Dermatitis
Objective: Compare the anti-proliferative and anti-inflammatory efficacy of topical analogs.
Reagents:
-
Vitamin D Analogs (dissolved in ethanol/propylene glycol vehicle or commercial ointment base).
-
C57BL/6 or BALB/c mice (8-10 weeks old).
Workflow:
-
Day -1: Shave back skin (approx.[7] 2cm x 3cm). Allow 24h recovery to rule out shaving irritation.
-
Day 0-6 (Induction): Apply 62.5 mg of IMQ cream daily to the shaved area.[8]
-
Day 0-6 (Treatment): Apply Vitamin D analog (e.g., 10-50 µg/g concentration) 4 hours after IMQ application to avoid direct mixing/dilution.
-
Monitoring: Daily PASI scoring (Erythema, Scaling, Thickness; Scale 0-4). Measure ear thickness with micrometer.
-
Day 7: Sacrifice. Collect serum for Calcium analysis.[6][9] Collect skin for H&E (epidermal thickness) and qPCR (IL-17A, IL-23, S100A8).
Diagram 2: Experimental Workflow (IMQ Model)
Caption: Standardized 7-day workflow for assessing Vitamin D analog efficacy in the Imiquimod mouse model.
Part 4: References
-
Barker, J. N., et al. (1999). "Topical maxacalcitol for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study." British Journal of Dermatology. Link
-
Hosomi, A., et al. (2016). "Calcium effects and systemic exposure of vitamin D3 analogues after topical treatment of active vitamin D3-containing ointments in rats."[6] European Journal of Pharmacology. Link
-
Takeyama, K., et al. (1999). "22-Oxa-1,25-dihydroxyvitamin D3, a synthetic analogue, binds to the vitamin D receptor but has low affinity for the vitamin D-binding protein." Journal of Nutrition. Link
-
Van der Fits, L., et al. (2009). "Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice Is Mediated via the IL-23/IL-17 Axis."[8][10] Journal of Immunology. Link
-
Dua, I., et al. (2017). "Comparative evaluation of efficacy and safety of calcipotriol versus tacalcitol ointment... in stable plaque psoriasis."[11] Photodermatology, Photoimmunology & Photomedicine.[11] Link
Sources
- 1. apexbt.com [apexbt.com]
- 2. Maxacalcitol | C26H42O4 | CID 6398761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Topical maxacalcitol for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontierspartnerships.org [public-pages-files-2025.frontierspartnerships.org]
- 9. Comparison of the efficacy of calcipotriol and maxacalcitol in combination with narrow-band ultraviolet B therapy for the treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. Comparative evaluation of efficacy and safety of calcipotriol versus tacalcitol ointment, both in combination with NBUVB phototherapy in the treatment of stable plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Downstream Targets of Trans-Maxacalcitol Across Diverse Cell Types
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to identify and validate the downstream targets of trans-maxacalcitol (also known as 22-oxacalcitriol). As a potent synthetic analog of vitamin D3, maxacalcitol's therapeutic efficacy in conditions like psoriasis and secondary hyperparathyroidism stems from its cell-type-specific modulation of gene expression.[1][2] Understanding its precise downstream targets is paramount for optimizing its clinical use and discovering new therapeutic applications.
This document moves beyond standard protocols to explain the causal logic behind experimental design, ensuring a self-validating and robust approach to target discovery. We will explore the core signaling pathway, detail integrated multi-omics workflows for target identification, and compare the cellular responses to maxacalcitol in various contexts.
The Core Mechanism: VDR-Mediated Gene Transcription
Maxacalcitol, like the endogenous active vitamin D hormone calcitriol, exerts its primary effects by binding to the Vitamin D Receptor (VDR), a nuclear hormone receptor.[1][3] This initial binding event triggers a cascade that results in altered gene expression.
The Canonical VDR Signaling Pathway:
-
Ligand Binding: Maxacalcitol diffuses into the cell and binds to the VDR in the cytoplasm or nucleus.
-
Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).[1][3]
-
DNA Binding: This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes.[1]
-
Transcriptional Regulation: The complex then recruits a suite of co-activator or co-repressor proteins, which modify chromatin structure and modulate the assembly of the transcriptional machinery, ultimately leading to the activation or repression of target gene transcription.[3]
Caption: Canonical genomic signaling pathway of trans-maxacalcitol via the Vitamin D Receptor (VDR).
An Integrated 'Multi-Omics' Workflow for Target Identification
To comprehensively map the downstream effects of maxacalcitol, a single experimental approach is insufficient. We recommend an integrated multi-omics strategy that combines genomic and proteomic analyses. This approach allows for the direct identification of VDR binding sites (ChIP-seq), the resulting transcriptional changes (RNA-seq), and the ultimate translation into functional proteins (Proteomics). This layered validation provides a high degree of confidence in the identified targets.
Caption: Integrated multi-omics workflow for robust identification of maxacalcitol's downstream targets.
Experimental Protocol: VDR ChIP-Sequencing
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is the gold standard for identifying the direct binding sites of a transcription factor, like VDR, across the entire genome.[4][5][6]
-
Causality: This protocol is designed to physically isolate the DNA fragments directly bound by the VDR-RXR-maxacalcitol complex, providing unequivocal evidence of direct gene targeting.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture the chosen cell line (e.g., HaCaT keratinocytes, THP-1 monocytes) to ~80% confluency. Treat cells with an effective concentration of maxacalcitol (e.g., 10-100 nM) or vehicle (e.g., ethanol) for a defined period (e.g., 2-24 hours).
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 0.125 M.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Sonication (e.g., using a Diagenode Bioruptor) is then used to shear the chromatin into fragments of 200-600 bp.[7] This size range is optimal for sequencing.
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the cleared lysate overnight at 4°C with a ChIP-grade anti-VDR antibody. An IgG antibody control should be run in parallel to account for non-specific binding.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture to capture the immune complexes.
-
Washes and Elution: Wash the beads extensively with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA. Elute the chromatin from the beads.
-
Reverse Cross-linking: Add NaCl and incubate at 65°C overnight to reverse the formaldehyde cross-links. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the ChIP-DNA using a standard PCR purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP-DNA and an input control sample (sheared chromatin that did not undergo IP). Sequence the libraries on a platform like the Illumina NextSeq 500.[7]
-
Data Analysis: Align sequence reads to the reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant VDR enrichment compared to the input control. Associate these peaks with the nearest genes to identify direct downstream targets.
Experimental Protocol: RNA-Sequencing (RNA-Seq)
RNA-seq provides a comprehensive, quantitative snapshot of the entire transcriptome, revealing which genes are up- or down-regulated following maxacalcitol treatment.[8][9][10]
-
Causality: This method measures the functional output of VDR binding and subsequent signaling cascades. It identifies both direct targets (whose gene promoters are bound by VDR) and indirect targets (genes regulated further downstream).
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture and treat cells with maxacalcitol and vehicle control as described for ChIP-seq. Triplicate samples for each condition are essential for statistical power.
-
RNA Extraction: Harvest cells and extract total RNA using a TRIzol-based method or a column-based kit (e.g., Qiagen RNeasy). Ensure high purity (A260/280 ratio ~2.0) and integrity (RIN > 8.0).
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA), as it constitutes the vast majority of total RNA.
-
Fragment the remaining RNA into smaller pieces.
-
Synthesize first- and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads (e.g., using FastQC).
-
Align reads to the reference genome/transcriptome (e.g., using STAR).
-
Quantify gene expression levels (e.g., using RSEM or featureCounts).
-
Perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes with statistically significant changes in expression between maxacalcitol- and vehicle-treated groups.[11]
-
Conduct pathway and gene ontology (GO) enrichment analysis to understand the biological processes affected.
-
Cell-Type Specific Downstream Targets of Trans-Maxacalcitol
The therapeutic utility of maxacalcitol is defined by its distinct effects in different cellular environments. Understanding these context-specific targets is key to its application.
Caption: Cell-specific actions of maxacalcitol leading to distinct therapeutic outcomes.
A. Keratinocytes: The Psoriasis Battleground
In psoriasis, hyperproliferation and aberrant differentiation of keratinocytes are key pathological features. Maxacalcitol directly counteracts this.[2]
-
Anti-proliferative Targets: Maxacalcitol suppresses the proliferation of keratinocytes.[12] This is achieved by upregulating cell cycle inhibitors and downregulating growth-promoting factors. While specific gene lists are extensive, key regulated pathways include those controlling the G0/G1 cell cycle checkpoint.[3]
-
Pro-differentiative Targets: It promotes the normal differentiation program of keratinocytes, inducing the expression of genes associated with the cornified envelope, such as transglutaminases and keratins.[13][14]
-
Innate Immunity: VDR activation in keratinocytes also boosts innate immunity by inducing antimicrobial peptides like cathelicidin (hCAP-18/LL-37), which can be markedly increased in oral epithelial cells.[15]
B. Immune Cells: Rebalancing Inflammation
A crucial component of maxacalcitol's efficacy in psoriasis is its immunomodulatory effect.
-
Th17 Pathway Suppression: Maxacalcitol significantly downregulates the expression of key pro-inflammatory cytokines that drive psoriatic inflammation, including IL-17A, IL-17F, IL-22, and notably, IL-23p19.[16]
-
Regulatory T Cell (Treg) Induction: It promotes immune tolerance by increasing the infiltration of Foxp3+ regulatory T cells and upregulating the anti-inflammatory cytokine IL-10 in the skin.[16][17] This dual action of suppressing Th17 cells while inducing Tregs is a powerful mechanism for resolving inflammation.
C. Cancer Cells: An Emerging Frontier
The anti-cancer effects of vitamin D compounds are well-documented, involving the inhibition of proliferation, induction of apoptosis, and promotion of cell differentiation.[18][19] Maxacalcitol, as a VDR agonist, is expected to modulate similar targets.
-
Cell Cycle and Apoptosis: Downstream targets likely include the upregulation of cyclin-dependent kinase inhibitors like p21 and p27, and modulation of apoptosis-related proteins from the Bcl-2 family to favor cell death.[20]
-
Signaling Pathways: VDR activation can interfere with oncogenic signaling pathways and downregulate oncogenes. For instance, calcitriol has been shown to repress the oncogene KCNH1.[18]
Table 1: Summary of Key Downstream Targets and Effects by Cell Type
| Cell Type | Key Downstream Effect | Upregulated Targets / Pathways | Downregulated Targets / Pathways | Therapeutic Relevance |
| Keratinocytes | Anti-Proliferation & Pro-Differentiation | Cathelicidin (LL-37)[15], Differentiation markers (e.g., Transglutaminase, Keratins)[13][14] | Proliferation markers, Cell cycle progression genes | Psoriasis[2][12] |
| Immune Cells | Immunomodulation | Foxp3, IL-10[16] | IL-17A, IL-17F, IL-22, IL-23p19, TNF-α, IL-6[16] | Psoriasis[16][17] |
| Parathyroid Cells | Hormone Suppression | Calcium-Sensing Receptor (CaSR)[21] | Parathyroid Hormone (PTH) gene[1][21] | Secondary Hyperparathyroidism[1][2] |
| Cancer Cells | Anti-Tumorigenic | Pro-apoptotic proteins (Bak, p53), Cell cycle inhibitors (p21)[20] | Pro-proliferative pathways, Anti-apoptotic proteins (Bcl-2)[20] | Potential Cancer Therapy[18] |
Comparative Analysis: Maxacalcitol vs. Calcitriol
A key advantage sought with vitamin D analogs is the separation of therapeutic effects (e.g., PTH suppression) from dose-limiting side effects like hypercalcemia.[21] Maxacalcitol was developed to achieve this balance.
Clinical studies directly comparing maxacalcitol to calcitriol for secondary hyperparathyroidism have shown that both drugs are effective at reducing PTH levels.[22][23] However, the pharmacological profiles can differ. Maxacalcitol is suggested to have a lower calcemic effect, partly due to its rapid clearance from circulation, which limits its accumulation and action in the intestine.[21] While both activate VDR, subtle differences in receptor affinity, interaction with co-modulators, or pharmacokinetics can lead to a different therapeutic window.
Table 2: Clinical Performance Comparison in Hemodialysis Patients
| Parameter | Maxacalcitol | Calcitriol | Finding | Source |
| Intact PTH (iPTH) Suppression | Effective | Effective | No significant difference in efficacy was observed between the two groups over a 12-month period. | [22] |
| Serum Calcium | Significantly higher in early treatment | Lower in early treatment | No significant difference at the end of the 12-month treatment period. | [22] |
| Dose Ratio for Equivalence | ~5.5 | 1 | A dose ratio of approximately 5.5:1 (maxacalcitol:calcitriol) was found to achieve comparable therapeutic efficacy. | [23] |
These data suggest that while the primary downstream effect on the PTH gene is comparable, the overall systemic impact, particularly on calcium homeostasis, may differ, highlighting the importance of analog-specific target analysis.
Conclusion and Future Directions
Trans-maxacalcitol's therapeutic action is a direct consequence of its ability to selectively modulate VDR-dependent gene expression in a cell-type-specific manner. Its efficacy in psoriasis is driven by a dual impact on keratinocyte proliferation and immune cell function, while its role in hyperparathyroidism is centered on the direct suppression of the PTH gene.
The integrated multi-omics workflow detailed in this guide provides a robust framework for confirming these known targets and discovering novel ones. Future research employing single-cell RNA-seq (scRNA-seq) will be invaluable for dissecting the heterogeneity of cellular responses within complex tissues like psoriatic skin or the tumor microenvironment, further refining our understanding of this potent therapeutic agent.
References
- What is the mechanism of Maxacalcitol? - Patsnap Synapse. (2024-07-17).
- Maxacalcitol (22-Oxacalcitriol) | VDR Agonist - MedchemExpress.com.
-
Tada, Y., et al. (2018). The vitamin D3 analog, maxacalcitol, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production. Journal of Dermatological Science, 92(2), 117-126. Available at: [Link]
-
Bikle, D. D. (2014). Vitamin D Metabolism, Mechanism of Action, and Clinical Applications. Chemistry & Biology, 21(3), 319-329. Available at: [Link]
-
Carlberg, C., & Molnár, F. (2015). Vitamin D Receptor and RXR in the Post-Genomic Era. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1849(10), 1278-1287. Available at: [Link]
- What is Maxacalcitol used for? - Patsnap Synapse. (2024-06-14).
-
Ramagopalan, S. V., et al. (2010). A ChIP-seq defined genome-wide map of vitamin D receptor binding: Associations with disease and evolution. Genome Research, 20(10), 1352-1360. Available at: [Link]
-
Ramagopalan, S. V., et al. (2010). A ChIP-seq defined genome-wide map of vitamin D receptor binding: associations with disease and evolution. Genome Research, 20(10), 1352-1360. Available at: [Link]
-
Neme, A., et al. (2021). Genomic regions occupied by both RARα and VDR are involved in the convergence and cooperation of retinoid and vitamin D signaling pathways. Nucleic Acids Research, 49(10), 5583-5600. Available at: [Link]
-
Hayashi, M., et al. (2004). Comparison of the effects of calcitriol and maxacalcitol on secondary hyperparathyroidism in patients on chronic haemodialysis: a randomized prospective multicentre trial. Nephrology Dialysis Transplantation, 19(8), 2067-2073. Available at: [Link]
-
Mochizuki, T., et al. (2007). Prospective comparison of the effects of maxacalcitol and calcitriol in chronic hemodialysis patients with secondary hyperparathyroidism: a multicenter, randomized crossover study. Clinical Nephrology, 67(2), 104-111. Available at: [Link]
-
Fujii, H., et al. (2016). The Vitamin D Receptor Activator Maxacalcitol Provides Cardioprotective Effects in Diabetes Mellitus. Cardiovascular Drugs and Therapy, 30(1), 29-40. Available at: [Link]
-
Handel, A. E., et al. (2016). Vitamin D receptor ChIP-seq in primary CD4+ cells: Relationship to serum 25-hydroxyvitamin D levels and autoimmune disease. BMC Medicine, 14(1), 1. Available at: [Link]
-
van de Kerkhof, P. C. M., et al. (2002). Topical maxacalcitol for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator. British Journal of Dermatology, 146(4), 613-619. Available at: [Link]
-
Hayashi, M., et al. (2004). Comparison of the effects calcitriol and maxacalcitol on secondary hyperparathyroidism in patients on chronic haemodialysis: A randomized propective multicenter trial. Nephrology Dialysis Transplantation, 19(8), 2067-2073. Available at: [Link]
-
Buitrago, C., et al. (2012). VDR activation of intracellular signaling pathways in skeletal muscle. Molecular and Cellular Endocrinology, 347(1-2), 64-70. Available at: [Link]
-
Takeda, R., et al. (2009). In vivo assessment of the cutaneous bioavailability of topically applied maxacalcitol. Journal of Pharmaceutical Sciences, 98(1), 211-218. Available at: [Link]
-
Pálmer, H. G., et al. (2015). Mechanistic Effects of Calcitriol in Cancer Biology. Current Topics in Medicinal Chemistry, 15(13), 1269-1282. Available at: [Link]
-
Schuster, I., et al. (2013). Deciphering the calcitriol-induced transcriptomic response in keratinocytes: presentation of novel target genes. Journal of Molecular Endocrinology, 50(2), 145-160. Available at: [Link]
-
Morita, A., et al. (2018). Phase III clinical study of maxacalcitol ointment in patients with palmoplantar pustulosis: A randomized, double-blind, placebo-controlled trial. The Journal of Dermatology, 45(11), 1289-1296. Available at: [Link]
-
Wang, X., et al. (2023). RNA-Seq-based transcriptomics analysis during the photodynamic therapy of primary cells in secondary hyperparathyroidism. Photodiagnosis and Photodynamic Therapy, 41, 103259. Available at: [Link]
-
Wątły, J., et al. (2022). Structure and the Anticancer Activity of Vitamin D Receptor Agonists. International Journal of Molecular Sciences, 23(24), 15899. Available at: [Link]
-
Chen, Y. C., et al. (2021). Maxacalcitol Pharmacokinetic-Pharmacodynamic Modeling and Simulation for Secondary Hyperparathyroidism in Patients Receiving Maintenance Hemodialysis. Drug Research, 71(12), 656-663. Available at: [Link]
-
Vandael, D. H., & Lory, P. (2022). Targeting T-type channels in cancer: What is on and what is off? Pharmacology & Therapeutics, 230, 107963. Available at: [Link]
-
Trump, D. L., et al. (2014). Calcitriol and cancer therapy: A missed opportunity. The Journal of Steroid Biochemistry and Molecular Biology, 144 Pt A, 14-20. Available at: [Link]
-
Slominski, A. T., et al. (2021). Changes in gene expression in human epidermal keratinocytes treated with 20,23(OH)2D3 in comparison to 1,25(OH)2D3. The Journal of Steroid Biochemistry and Molecular Biology, 211, 105891. Available at: [Link]
-
VDR related genomic mechanism of calcitriol action. Both 25-(OH)D3... - ResearchGate. Available at: [Link]
- RaNA-Seq: interactive RNA-Seq analysis from FASTQ files to functional analysis - OUCI.
-
Okuyama, R., & Aiba, S. (2006). Comparison of the efficacy of calcipotriol and maxacalcitol in combination with narrow-band ultraviolet B therapy for the treatment of psoriasis vulgaris. Photodermatology, Photoimmunology & Photomedicine, 22(5), 241-245. Available at: [Link]
-
Murray, A., et al. (2017). Vitamin D receptor as a target for breast cancer therapy. Endocrine-Related Cancer, 24(4), R99-R114. Available at: [Link]
-
Kopylov, A. T., et al. (2023). A Kaleidoscope of Keratin Gene Expression and the Mosaic of Its Regulatory Mechanisms. International Journal of Molecular Sciences, 24(13), 10892. Available at: [Link]
-
Kamata, M., et al. (2021). Combined Maxacalcitol/Betamethasone Butyrate Propionate Ointment Possesses Long‐Term Sustained Effects of Inducing Regulatory T Cells and Downregulating the Th17 Response, Even After Discontinuation of Its Application in Imiquimod‐Induced Psoriasiform Dermatitis. International Journal of Molecular Sciences, 22(21), 11529. Available at: [Link]
-
Tsybin, Y. O., et al. (2013). Top-down Proteomics in Health and Disease: Challenges and Opportunities. Molecular & Cellular Proteomics, 12(12), 3485-3495. Available at: [Link]
-
Peters, A. A., et al. (2017). TRPV6 as A Target for Cancer Therapy. International Journal of Molecular Sciences, 18(9), 1948. Available at: [Link]
-
Van der Eecken, V., et al. (2022). Tristetraprolin expression by keratinocytes protects against skin carcinogenesis. The Journal of Clinical Investigation, 132(10), e153721. Available at: [Link]
-
López-Bellido, A., et al. (2023). RNA-seq analysis reveals modulation of inflammatory pathways by an enriched-triterpene natural extract in mouse and human macrophage cell lines. Scientific Reports, 13(1), 1083. Available at: [Link]
-
Al-Musawi, S., et al. (2021). LC-MS/MS Proteomic Study of MCF-7 Cell Treated with Dox and Dox-Loaded Calcium Carbonate Nanoparticles Revealed Changes in Proteins Related to Glycolysis, Actin Signalling, and Energy Metabolism. International Journal of Molecular Sciences, 22(19), 10764. Available at: [Link]
-
Singh, Y., et al. (2024). Integrative metabolomic-proteomic analysis uncovers a new therapeutic approach in targeting rheumatoid arthritis. Arthritis Research & Therapy, 26(1), 125. Available at: [Link]
-
Torma, H., et al. (2008). Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes. Journal of Investigative Dermatology Symposium Proceedings, 13(1), 22-26. Available at: [Link]
-
Al-Dabhani, K., et al. (2023). Vitamin D status affects proteomic profile of HDL-associated proteins and inflammatory mediators in dyslipidemia. The Journal of Nutritional Biochemistry, 122, 109472. Available at: [Link]
-
Mora, J. R., et al. (2015). Retinoic Acid as a Modulator of T Cell Immunity. Frontiers in Immunology, 6, 30. Available at: [Link]
-
RNA-Seq analysis of THP-1 cells treated with CAP (A) Volcano plot... - ResearchGate. Available at: [Link]
-
Sugimoto, C., et al. (2022). Harnessing the Power of Mucosal-Associated Invariant T (MAIT) Cells in Cancer Cell Therapy. Biomedicines, 10(12), 3160. Available at: [Link]
-
Malapelle, U., et al. (2024). RNA-Seq Analysis in Non-Small Cell Lung Cancer: What Is the Best Sample from Clinical Practice? Cancers, 16(16), 2828. Available at: [Link]
Sources
- 1. What is the mechanism of Maxacalcitol? [synapse.patsnap.com]
- 2. What is Maxacalcitol used for? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Vitamin D Receptor and RXR in the Post-Genomic Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A ChIP-seq defined genome-wide map of vitamin D receptor binding: Associations with disease and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A ChIP-seq defined genome-wide map of vitamin D receptor binding: associations with disease and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. RNA-Seq-based transcriptomics analysis during the photodynamic therapy of primary cells in secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RaNA-Seq: interactive RNA-Seq analysis from FASTQ files to functional analysis [ouci.dntb.gov.ua]
- 10. RNA-seq analysis reveals modulation of inflammatory pathways by an enriched-triterpene natural extract in mouse and human macrophage cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Topical maxacalcitol for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. The vitamin D3 analog, maxacalcitol, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combined Maxacalcitol/Betamethasone Butyrate Propionate Ointment Possesses Long‐Term Sustained Effects of Inducing Regulatory T Cells and Downregulating the Th17 Response, Even After Discontinuation of Its Application in Imiquimod‐Induced Psoriasiform Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanistic Effects of Calcitriol in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Calcitriol and cancer therapy: A missed opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of the effects of calcitriol and maxacalcitol on secondary hyperparathyroidism in patients on chronic haemodialysis: a randomized prospective multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Prospective comparison of the effects of maxacalcitol and calcitriol in chronic hemodialysis patients with secondary hyperparathyroidism: a multicenter, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Validating Trans-Maxacalcitol Mechanism of Action via VDR Ablation Models
Executive Summary
Trans-maxacalcitol (22-oxacalcitriol, OCT) is a synthetic Vitamin D receptor (VDR) activator designed to suppress parathyroid hormone (PTH) with reduced calcemic liability compared to Calcitriol (1,25(OH)₂D₃). While its therapeutic efficacy in secondary hyperparathyroidism and psoriasis is well-documented, rigorous mechanistic validation requires distinguishing VDR-mediated effects from potential off-target non-genomic actions.
This guide outlines the definitive experimental framework for validating OCT’s mechanism using VDR Knockout (KO) and Knockdown (KD) models. We compare these genetic ablation strategies against pharmacological alternatives and provide a self-validating protocol to confirm VDR-dependency.
Part 1: Pharmacological Distinctiveness & The Validation Challenge
To validate the mechanism of Trans-maxacalcitol, one must first understand how it differs from the endogenous ligand, Calcitriol.
Trans-Maxacalcitol vs. Calcitriol: The Structural Divergence
OCT contains an oxygen atom at the C-22 position. This modification alters its interaction with the Vitamin D Binding Protein (DBP) but retains high affinity for the VDR.
| Feature | Calcitriol (1,25(OH)₂D₃) | Trans-Maxacalcitol (OCT) | Mechanistic Implication |
| Structure | Native steroid backbone | 22-oxa modification | Reduced DBP binding affinity. |
| VDR Affinity | High ( | High (Comparable to Calcitriol) | Potent transcriptional activation. |
| Half-Life | Long (high DBP retention) | Short (rapid clearance) | Lower risk of hypercalcemia. |
| Gene Targets | CYP24A1, RANKL, p21 | CYP24A1, p21 | Induces differentiation; suppresses PTH. |
The Challenge: Because OCT has a lower affinity for plasma binding proteins, it enters cells rapidly. Researchers must prove that its physiological effects (e.g., PTH suppression) are strictly VDR-dependent and not the result of rapid, non-genomic membrane interactions.
Part 2: Strategic Model Selection (Comparison of Alternatives)
For definitive mechanistic proof, you must remove the VDR. Below is a comparative analysis of the three primary validation models.
Comparative Analysis: CRISPR KO vs. RNAi vs. Antagonists
| Validation Model | Method Mechanism | Fidelity (Specificity) | Durability | Verdict for OCT Validation |
| CRISPR/Cas9 KO | Genomic indel induction (Frameshift) | High (100% Ablation) | Permanent | Gold Standard. Essential for proving absolute VDR dependency. |
| siRNA/shRNA KD | mRNA degradation (RISC complex) | Moderate (70-90% reduction) | Transient | Secondary. Useful for acute studies but residual VDR can mask low-dose OCT effects. |
| VDR Antagonists | Competitive binding (e.g., ZK159222) | Low (Off-target risks) | Variable | Not Recommended for primary validation due to partial agonism issues. |
Expert Insight
Why CRISPR is non-negotiable: VDR is a highly sensitive nuclear receptor. Even 10-20% residual protein (common in siRNA experiments) can be sufficient to drive CYP24A1 transcription in the presence of a potent ligand like OCT. Only a total genomic knockout provides a "clean background" to confirm that OCT has zero activity in the absence of VDR.
Part 3: Experimental Validation Framework
The Signaling Pathway & Intervention Points
The following diagram illustrates the canonical VDR pathway and where the genetic interventions intersect with Trans-maxacalcitol signaling.
Figure 1: VDR Signaling Axis. Trans-maxacalcitol binds VDR, forming a heterodimer with RXR to drive transcription. CRISPR and siRNA intervene by ablating or reducing the VDR protein pool.
Protocol: CRISPR-Cas9 VDR Ablation & Functional Assay
This protocol uses CYP24A1 induction (the most sensitive VDR target) as the readout.
Phase 1: Generation of VDR-KO Cell Line
-
Cell Selection: Use HEK293 or MG-63 (Osteosarcoma) cells. They express endogenous VDR and have robust CYP24A1 inducibility.
-
gRNA Design: Target Exon 2 or 3 of the human VDR gene (conserved DNA-binding domain).
-
Target Sequence Example:5’-CGT GAG TGT GGC AAG TAC CT-3’
-
-
Transfection: Lipofectamine delivery of Cas9-gRNA plasmid (with GFP/Puro marker).
-
Clonal Expansion: 48 hours post-transfection, perform limiting dilution to isolate single clones.
-
Validation (Crucial Step):
-
Genomic: PCR amplify the target region and sequence (Sanger) to confirm indels.
-
Proteomic: Western Blot using anti-VDR antibody (e.g., clone D-6). Success Criterion: Complete absence of the 48 kDa band.
-
Phase 2: The Comparative Functional Assay
Objective: Compare OCT efficacy in WT vs. VDR-KO cells.
-
Seeding: Seed WT and VDR-KO cells in 24-well plates (
cells/well). -
Starvation: Incubate in serum-free media for 12 hours (removes endogenous Vitamin D).
-
Treatment: Treat cells for 24 hours with:
-
Vehicle (Ethanol < 0.1%)
-
Calcitriol (10 nM) - Positive Control
-
Trans-Maxacalcitol (0.1 nM, 1 nM, 10 nM, 100 nM) - Dose Response
-
-
Readout:
-
qRT-PCR: Extract RNA, synthesize cDNA. Measure CYP24A1 mRNA levels relative to GAPDH.
-
Luciferase (Optional): Co-transfect with pCYP24A1-Luc reporter for higher sensitivity.
-
Part 4: Data Interpretation & Comparative Analysis
The following table summarizes the expected quantitative results if Trans-maxacalcitol acts exclusively via VDR.
Expected Data Profile
| Treatment Group | Cell Type | CYP24A1 Fold Change | Interpretation |
| Vehicle | WT | 1.0 (Baseline) | Background level. |
| Calcitriol (10 nM) | WT | > 500x | Validates system sensitivity. |
| Trans-Maxacalcitol (10 nM) | WT | > 450x | OCT is a potent VDR agonist. |
| Vehicle | VDR-KO | 1.0 | No baseline drift. |
| Calcitriol (10 nM) | VDR-KO | ~1.0 (No Effect) | Confirms KO validity. |
| Trans-Maxacalcitol (10 nM) | VDR-KO | ~1.0 (No Effect) | Definitive Proof: Action is VDR-dependent. |
Troubleshooting the "Partial Response"
If you observe residual activity (e.g., 5x induction) in the "KO" group treated with OCT:
-
Check Clonal Purity: The cell population may be mixed (WT/KO).
-
Check Off-Targets: OCT might be activating PXR (Pregnane X Receptor) at supra-pharmacological doses (>1
M), though this is rare with OCT compared to other analogs.
Workflow Visualization
Figure 2: Experimental Workflow. Step-by-step progression from CRISPR design to functional readout, ensuring a self-validating loop via Western Blot confirmation.
References
-
Kubodera, N., et al. (1997). "Synthetic studies of 1alpha,25-dihydroxyvitamin D3 analogues. I. Synthesis and biological activity of 22-oxa-1alpha,25-dihydroxyvitamin D3." Chemical & Pharmaceutical Bulletin.
-
Brown, A. J., et al. (1989). "The mechanism of action of 22-oxacalcitriol, a potent new analogue of 1,25-dihydroxyvitamin D3." Biochemistry.
-
Kato, S., et al. (2016). "Generation of VDR Knock-Out Mice via Zygote Injection of CRISPR/Cas9 System." NIH / Transgenic Research.
-
Pike, J. W., & Christakos, S. (2017). "Biology and Mechanisms of Action of the Vitamin D Hormone."[1][2] Endocrinology Clinics of North America.
-
Mizobuchi, M., & Ogata, H. (2014).[3] "Clinical uses of 22-oxacalcitriol." Current Vascular Pharmacology.
Sources
Translational Integrity: Cross-Validating In Vitro Findings in In Vivo Animal Models
Content Type: Publish Comparison Guide Focus: 3D Organoid/Spheroid Platforms vs. Traditional 2D Monolayers Audience: Drug Discovery Researchers, Translational Scientists, Pharmacologists
Executive Summary: The Translational Gap
In drug development, the "Valley of Death" often lies between the Petri dish and the mouse cage. Traditional 2D Monolayer Cultures —the industry standard for high-throughput screening (HTS)—frequently generate false positives that fail in animal models due to a lack of physiological relevance.
This guide objectively compares Advanced 3D In Vitro Models (Organoids/Spheroids) against 2D Monolayers , using In Vivo Xenografts as the ground-truth validation standard. We provide the experimental framework to cross-validate your in vitro hits, ensuring that only the most robust candidates advance to costly animal studies.
Comparative Analysis: 2D vs. 3D vs. In Vivo
The following data synthesizes concordance rates across oncology indications, demonstrating why 3D models are the superior filter for in vivo efficacy.
Table 1: Predictive Validity & Concordance Matrix
| Feature | 2D Monolayer (Alternative) | 3D Organoid/Spheroid (The Solution) | In Vivo Xenograft (Ground Truth) |
| Drug Sensitivity (IC50) | Hypersensitive (Cells exposed directly to media) | Resistant (Physiological barriers present) | Resistant (Pharmacokinetics + Barriers) |
| Concordance with In Vivo | < 50% (High False Positive Rate) | > 80% (High Predictive Value) | N/A (The Standard) |
| Gene Expression Profile | Altered (Adaptation to plastic) | Preserved (Maintains patient heterogeneity) | Preserved (Subject to murine stromal infiltration) |
| Drug Penetration | Instant/Uniform | Gradient-dependent (Mimics tissue diffusion) | Gradient-dependent (Perfusion limited) |
| Hypoxia Signaling | Absent (Normoxic) | Present (HIF1α upregulation in core) | Present (Necrotic cores common) |
| Throughput | Ultra-High (1536-well) | Medium (96/384-well) | Low (10-20 animals/cohort) |
Key Insight: 3D models often yield IC50 values 10–100x higher than 2D cultures. This "resistance" is not an artifact; it is a faithful recapitulation of the in vivo tumor microenvironment (TME).
Mechanistic Grounding: Why 2D Fails and 3D Predicts
To trust a validation protocol, one must understand the causality of failure. 2D cultures lack the Extracellular Matrix (ECM) and Cell-Cell Junctions that drive drug resistance in vivo.
Diagram 1: Mechanisms of Drug Resistance (3D vs. 2D)
This diagram illustrates the physical and molecular barriers present in 3D models that mimic in vivo tumors, contrasting them with the "open access" nature of 2D cultures.
Caption: 3D models recapitulate hypoxia-driven resistance (HIF-1α/ABC Transporters) and ECM barriers, preventing the false positives common in 2D screening.[1]
Protocol: The Cross-Validation Workflow
This protocol describes a self-validating system where 3D IC50 data is the gatekeeper for In Vivo studies.
Phase 1: In Vitro Bridging (The Filter)
Objective: Establish the In Vitro-In Vivo Correlation (IVIVC) potential before animal use.
-
Parallel Seeding:
-
2D Arm: Seed tumor cells (e.g., HCT116) at 2,000 cells/well in standard TC-treated 96-well plates.
-
3D Arm: Seed same density in Ultra-Low Attachment (ULA) plates or embedded in Matrigel domes to form organoids.
-
-
Drug Treatment:
-
Wait 72h for spheroid formation (3D) vs 24h attachment (2D).
-
Treat with 8-point dose-response curve (e.g., 1nM to 10µM).
-
Critical Step: For 3D, ensure drug incubation time accounts for penetration lag (typically 5-7 days vs 3 days for 2D).
-
-
Readout:
-
Measure ATP (CellTiter-Glo 3D) for viability.
-
Calculation: Calculate the Resistance Index (RI) :
. -
Decision Gate: If
, the compound likely faces penetration/efflux issues. Proceed to In Vivo only if 3D potency is still within achievable plasma concentrations.
-
Phase 2: In Vivo Validation (The Ground Truth)
Objective: Confirm that the 3D "resistance" accurately predicted the in vivo outcome.
-
Xenograft Establishment:
-
Inject
cells subcutaneously into the flank of athymic nude mice (n=10/group). -
Note: Use Matrigel (1:1 ratio) to support initial engraftment, mimicking the 3D ECM start.
-
-
Dosing Regimen:
-
Begin treatment when tumors reach ~150-200 mm³.[2]
-
Administer drug at Maximum Tolerated Dose (MTD) determined in PK pilot.
-
-
Endpoint Correlation:
-
Measure Tumor Growth Inhibition (TGI).
-
Validation Analysis: Plot In Vitro AUC (Area Under Curve) vs. In Vivo TGI .
-
Success Metric: A Pearson correlation coefficient (
) of > 0.8 between the 3D dataset and In Vivo TGI confirms the model's validity. 2D correlations often fail ( ).
-
Visualizing the Translational Pipeline
This workflow diagram guides the decision-making process, enforcing the "Fail Early" principle using 3D models.
Diagram 2: The Translational Funnel
Caption: The "3D Filter" removes compounds that work in 2D but fail in physiological environments, protecting In Vivo resources.
References
-
Three-Dimensional Cell Culture Assays: Are They More Predictive of In Vivo Efficacy than 2D Monolayer Cell-Based Assays? Source: NCBI / PubMed Central [Link]
-
The response and resistance to drugs in ovarian cancer cell lines in 2D monolayers and 3D spheroids. Source: Biomedicine & Pharmacotherapy (via NIH) [Link]
-
Comparative Assay of 2D and 3D Cell Culture Models: Proliferation, Gene Expression and Anticancer Drug Response. Source: Current Pharmaceutical Design (via PubMed) [Link]
-
Assessing drug uptake and response differences in 2D and 3D cellular environments using stimulated Raman scattering microscopy. Source: Scientific Reports (via PMC) [Link]
-
In Vivo Assay Guidelines - Assay Guidance Manual. Source: NCBI Bookshelf [Link]
Sources
Safety Operating Guide
trans-maxacalcitol proper disposal procedures
Executive Safety Summary
trans-Maxacalcitol (and its parent isomer Maxacalcitol/22-oxacalcitriol) is a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1] As a synthetic Vitamin D3 analog, it exhibits powerful biological activity even at microgram quantities. Improper disposal or containment failure can lead to inadvertent exposure, resulting in severe hypercalcemia, renal failure, and cardiac arrhythmia.
IMMEDIATE ACTION REQUIRED:
-
Do NOT dispose of down the drain.
-
ALL waste must be segregated as "High Potency/Cytotoxic Chemical Waste" destined for high-temperature incineration.[1]
Chemical Hazard Profile
Understanding the chemical nature of the waste is critical for selecting the correct disposal stream.
| Property | Data | Relevance to Disposal |
| Chemical Name | trans-Maxacalcitol (Impurity/Isomer of 22-oxacalcitriol) | Treat as Parent Compound (Maxacalcitol) |
| Potency Class | OEB 4 / OEB 5 (Occupational Exposure Band) | Requires containment; zero-tolerance for surface residue.[1] |
| Biological Hazard | VDR Agonist (Calcium Metabolism) | Systemic toxicity via skin absorption and inhalation.[1] |
| Solubility | Lipophilic (Soluble in Ethanol, DMSO, Oils) | Aqueous washdown is ineffective; use solvent-based decon.[1] |
| Flash Point | >100°C (estimated) | Compatible with standard organic waste streams.[1] |
Waste Segregation & Disposal Workflow
The following protocol utilizes a Zero-Effluent Release strategy. All material contacting the compound is considered hazardous.[1]
A. Solid Waste (Dry)[1]
-
Items: Contaminated gloves, weigh boats, paper towels, bench liners, and solid product residues.
-
Protocol:
-
Collect in a clear, 4-mil polyethylene bag inside the Biosafety Cabinet (BSC).
-
Seal the bag with tape (gooseneck seal).[1]
-
Place the sealed bag into a secondary yellow or rigid hazardous waste container labeled "High Potency Toxic Solids."
-
Disposal Method: High-Temperature Incineration (Waste Code: Non-RCRA Toxic/Cytotoxic).[1]
-
B. Liquid Waste (Solvents/Solutions)[1]
-
Items: Mother liquors, HPLC effluent, stock solutions (DMSO/Ethanol).[1]
-
Protocol:
C. Sharps & Glassware
-
Items: Syringes, needles, broken glass, pipettes.
-
Protocol:
-
Do NOT recap needles.
-
Place directly into a rigid, puncture-proof sharps container labeled "Cytotoxic/High Potency Sharps."
-
Disposal Method: Incineration (Medical Waste stream).[1]
-
Decontamination Protocol (Surface & Equipment)
Because trans-maxacalcitol is lipophilic, standard soap and water are often insufficient for complete removal.[1]
Step-by-Step Decontamination:
-
Solvent Wash: Apply 70% Ethanol or Isopropanol to the contaminated surface.[1] Wipe in a single direction with absorbent towels.[1]
-
Surfactant Wash: Follow with a 1-2% solution of a high-surfactant detergent (e.g., Alconox® or Liquinox®).[1]
-
Rinse: Final wipe with distilled water to remove detergent residue.[1]
-
Verification: All used wipes must be disposed of as Solid Waste (Category A) .[1]
Decision Logic Diagram
The following diagram illustrates the critical decision nodes for segregating trans-maxacalcitol waste streams.
Figure 1: Operational decision tree for segregating and disposing of high-potency Vitamin D analog waste.
Regulatory & Compliance Context
While specific RCRA codes vary by concentration and formulation, trans-maxacalcitol should be managed under the "Generator Knowledge" clause as a high-toxicity compound.[1]
-
US EPA (RCRA): Although not explicitly P-listed (like Warfarin), it meets the criteria for Characteristic Toxicity if testing shows high biological lethality.[1]
-
Recommendation: Manage as Non-RCRA Regulated Hazardous Waste but mandate Incineration to destroy the biological activity.[1]
-
-
OSHA: Adhere to Hazard Communication Standard (29 CFR 1910.1200) . Ensure SDS is available and containers are labeled "High Potency."
References
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Maxacalcitol Compound Summary. Retrieved from [Link][1]
-
SafeWork NSW. (2022).[1] Handling Cytotoxic Drugs and Related Waste.[1] Retrieved from [Link][1]
-
US Environmental Protection Agency (EPA). (2024).[1] Management of Pharmaceutical Hazardous Waste.[1] Retrieved from [Link][1]
Sources
- 1. Maxacalcitol | C26H42O4 | CID 6398761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Calcitriol (Rocaltrol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
